Coenzyme A trilithium dihydrate
Description
Historical Perspectives on Coenzyme A Discovery
The journey to understanding Coenzyme A's critical role in biochemistry is marked by several key discoveries and the contributions of pioneering scientists.
In 1945, Fritz Lipmann discovered a heat-stable cofactor that was essential for numerous enzyme-catalyzed acetylation reactions. researchgate.netnih.gov He later identified and determined the structure of this molecule, naming it coenzyme A, with the "A" standing for acetylation. researchgate.netnih.gov Coenzyme A is synthesized in the body from pantothenate (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net Its structure consists of a β-mercaptoethylamine group linked to the vitamin pantothenic acid, which is in turn attached to a 3'-phosphorylated adenosine diphosphate (B83284) (ADP) molecule. wikipedia.org The reactive thiol (-SH) group at the end of the molecule is the site where acyl groups are attached via a high-energy thioester bond. wikipedia.org
Subsequent research firmly established Coenzyme A's central position in intermediary metabolism. researchgate.netnih.gov It is estimated that approximately 4% of all cellular enzymes utilize Coenzyme A or its thioester derivatives as a substrate. nih.govwikipedia.org Its acetylated form, acetyl-CoA, is a key metabolic intermediate. wikipedia.org Acetyl-CoA is the entry point for two-carbon units into the citric acid cycle (or Krebs cycle), where they are oxidized to produce ATP, the main energy currency of the cell. imrpress.comwikipedia.org Beyond energy production, acetyl-CoA is a crucial precursor for the biosynthesis of a wide array of important molecules, including fatty acids, cholesterol, and ketone bodies. imrpress.comwikipedia.org
The groundbreaking work on Coenzyme A led to significant recognition within the scientific community. Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for his discovery of coenzyme A and its importance for intermediary metabolism. wikipedia.orgwikipedia.orgresearchgate.net Later, in 1964, Konrad Bloch and Feodor Lynen also received the Nobel Prize in Physiology or Medicine for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism, work in which acetyl-CoA plays a central role. wikipedia.org These accolades underscored the fundamental importance of Coenzyme A in understanding cellular biochemistry.
Ubiquity and Fundamental Significance of Coenzyme A as a Cofactor
Coenzyme A is a universal and essential cofactor found in all known living organisms, from bacteria to eukaryotes. nih.govwikipedia.org Its fundamental significance stems from its role as a carrier of acyl groups, which activates them for various biochemical transformations. nih.govproprep.com The formation of an acyl-CoA thioester makes the acyl group more reactive and facilitates its use in a wide range of metabolic reactions. wikipedia.orgnih.gov
Coenzyme A's functions extend beyond its role in the citric acid cycle and fatty acid metabolism. longdom.orglongdom.org It is involved in over 100 different catabolic and anabolic reactions, encompassing the metabolism of carbohydrates, proteins, ethanol, and bile acids. nih.gov Furthermore, recent research has highlighted its role in the post-translational modification of proteins through acetylation, which can modulate protein function, localization, and stability. nih.govnih.gov This includes the acetylation of histones, which plays a crucial role in regulating gene expression. nih.govnih.gov
The table below summarizes the key properties of Coenzyme A trilithium salt, a common form used in research.
| Property | Value | Source |
| CAS Number | 18439-24-2 | scbt.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃S·3Li | scbt.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 785.33 g/mol | scbt.comsigmaaldrich.comsigmaaldrich.com |
| Purity | ≥94% | scbt.comsigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Color | Off-white | sigmaaldrich.com |
| Solubility | Water | sigmaaldrich.comrpicorp.com |
| Storage Temperature | -20°C | sigmaaldrich.comrpicorp.com |
Scope of Academic Inquiry into Coenzyme A and its Derivatives
The field of Coenzyme A research continues to be an active area of academic inquiry. nih.govresearchgate.net Current research explores the intricate roles of CoA and its derivatives in various cellular processes and their implications in health and disease. nih.govresearchgate.net
Detailed research findings have illuminated the following areas:
Metabolic Regulation: Studies are ongoing to understand how the levels of CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, are regulated and how they, in turn, regulate the activity of key metabolic enzymes and pathways. nih.govnih.gov
Post-Translational Modifications: Research is uncovering the widespread impact of protein acetylation, an acetyl-CoA-dependent modification, on cellular signaling, protein function, and gene expression. nih.govnih.gov A novel modification known as protein CoAlation, the formation of a disulfide bond between CoA and a protein cysteine residue, has been identified as a protective mechanism against oxidative stress. wikipedia.org
Disease Pathophysiology: Dysregulation of CoA biosynthesis and metabolism has been linked to various human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. imrpress.comnih.govresearchgate.net For instance, mutations in pantothenate kinase 2 (PANK2), an enzyme in the CoA biosynthetic pathway, are the cause of pantothenate kinase-associated neurodegeneration (PKAN), a rare inherited neurological disorder. nih.govresearchgate.net
Drug Discovery: The enzymes of the CoA biosynthetic pathway are being investigated as potential targets for the development of new antimicrobial drugs, as there are significant structural differences between the microbial and human enzymes. nih.govresearchgate.net
Biotechnological Applications: The synthesis of Coenzyme A analogues and derivatives is an active area of research for their use as mechanistic probes to study CoA-utilizing enzymes. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAJVUGLWJGOO-JVQAMNNVSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37Li3N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046729 | |
| Record name | Coenzyme A trilithium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102778-59-6 | |
| Record name | Coenzyme A trilithium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coenzyme a Biosynthesis and Homeostasis Research
De Novo Biosynthetic Pathway of Coenzyme A
Coenzyme A (CoA) is a vital cofactor in all domains of life, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of essential compounds like phospholipids (B1166683) and polyketides. nih.govnih.govnih.gov The de novo synthesis of CoA is a universal and essential five-step enzymatic pathway that begins with the vitamin precursor pantothenate (vitamin B5). nih.govresearchgate.netwikipedia.org This intricate process is tightly regulated to maintain cellular homeostasis.
Precursor Utilization in Coenzyme A Synthesis
The biosynthesis of Coenzyme A is a fundamental metabolic process that utilizes several key precursor molecules. The primary building blocks for the de novo synthesis of CoA are pantothenate (vitamin B5), L-cysteine, and adenosine (B11128) triphosphate (ATP). youtube.comsigmaaldrich.com
Pantothenate (Vitamin B5): This essential vitamin serves as the core structure upon which the CoA molecule is assembled. nih.govnih.gov Organisms can obtain pantothenate from their diet or, in the case of most prokaryotes, fungi, and plants, synthesize it de novo. wikipedia.orgoup.com Animals, however, must acquire it from external sources. oup.com Pantothenate can also be salvaged from the breakdown of dietary CoA in the small intestine, where it is hydrolyzed to vitamin B5 and then reabsorbed to be used in intracellular CoA synthesis. youtube.com
L-cysteine: This amino acid provides the thiol (-SH) group, which is the functional part of the CoA molecule responsible for carrying acyl groups. youtube.com
Adenosine Triphosphate (ATP): ATP plays a multiple role in the pathway. It serves as an energy source for several enzymatic steps and also donates the adenosine monophosphate (AMP) moiety that forms a significant part of the final CoA structure. youtube.comsigmaaldrich.com In total, the synthesis of one molecule of CoA consumes four molecules of ATP. youtube.com
It has been noted that some prebiotic compounds, such as pantetheine (B1680023), could have also served as precursors for CoA synthesis in early life forms. oup.com
Enzymatic Steps and Catalytic Proteins
The conversion of pantothenate into Coenzyme A is a conserved five-step enzymatic pathway found in virtually all organisms. researchgate.netasm.org This process involves a series of catalytic proteins that sequentially modify the precursor molecules. In some organisms, particularly bacteria, some of these enzymatic activities are combined into bifunctional proteins. researchgate.net
The five key enzymatic reactions are catalyzed by:
Pantothenate Kinase (PanK)
Phosphopantothenoylcysteine Synthetase (PPCS)
Phosphopantothenoylcysteine Decarboxylase (PPCDC)
Phosphopantetheine Adenylyltransferase (PPAT)
Dephospho-Coenzyme A Kinase (DPCK)
Pantothenate Kinase (PanK) catalyzes the first and rate-limiting step in the de novo biosynthesis of Coenzyme A. wikipedia.orgcaldic.com This enzyme phosphorylates pantothenate (vitamin B5) to produce 4'-phosphopantothenate, a reaction that requires a molecule of ATP. nih.govwikipedia.org The activity of PanK is a critical point of regulation for the entire CoA biosynthetic pathway. nih.govnih.gov
Isoforms and Subcellular Localization: In mammals, including humans, there are four active isoforms of PanK, encoded by three distinct genes: PANK1, PANK2, and PANK3. nih.govplos.org The PANK1 gene gives rise to two isoforms, PanK1α and PanK1β, through the use of alternative initiation exons. nih.govplos.org These isoforms exhibit different subcellular localizations, suggesting they may sense and respond to metabolic needs in distinct cellular compartments. nih.govplos.org
PanK1α: Primarily found in the nucleus. plos.org
PanK1β: Located in the cytosol. wikipedia.orgplos.org
PanK2: In humans, it is found in the mitochondria and the nucleus, whereas in mice, it is exclusively cytosolic. wikipedia.orgplos.org
PanK3: Resides in the cytosol. wikipedia.orgplos.org
Regulation of PanK Activity: The activity of mammalian PanK isoforms is allosterically regulated by feedback inhibition from CoA and its thioesters, most notably acetyl-CoA. nih.govwikipedia.org This regulation allows the cell to maintain appropriate intracellular CoA concentrations. The sensitivity to this feedback inhibition varies among the isoforms.
| PanK Isoform | IC50 for Acetyl-CoA |
| PanK1β | ~5 µM nih.govwikipedia.org |
| PanK2 | ~0.1 µM nih.govwikipedia.org |
| PanK3 | ~1 µM nih.gov |
Data sourced from multiple research findings. nih.govwikipedia.org
This differential regulation, coupled with their distinct tissue distributions and subcellular localizations, underscores the complex control of CoA homeostasis in mammals. nih.govplos.org For instance, mutations in the PANK2 gene are associated with a neurodegenerative disorder known as Pantothenate Kinase-Associated Neurodegeneration (PKAN). wikipedia.orgnih.gov
Following the initial phosphorylation of pantothenate, the next two steps in the Coenzyme A biosynthetic pathway are catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) and Phosphopantothenoylcysteine Decarboxylase (PPCDC). researchgate.net
Phosphopantothenoylcysteine Synthetase (PPCS):
PPCS, also known as phosphopantothenate—cysteine ligase, catalyzes the second step in CoA biosynthesis. ontosight.aiwikipedia.org This enzyme facilitates the conjugation of L-cysteine to 4'-phosphopantothenate, forming N-[(R)-4'-phosphopantothenoyl]-L-cysteine. wikipedia.orguniprot.org This reaction requires energy, which is supplied by the hydrolysis of a nucleoside triphosphate (NTP). wikipedia.org
Interestingly, the specific NTP utilized by PPCS varies between species. The enzyme from the bacterium Escherichia coli uses cytidine (B196190) triphosphate (CTP), while the human isoform utilizes adenosine triphosphate (ATP). wikipedia.org Detailed kinetic studies of human PPCS have shown that it can, in fact, use both ATP and CTP with similar affinity, though it exhibits cooperative binding of ATP. nih.gov The human enzyme is encoded by the PPCS gene. wikipedia.orgnih.gov
Phosphopantothenoylcysteine Decarboxylase (PPCDC):
PPCDC is responsible for the third step in the pathway: the decarboxylation of N-[(R)-4'-phosphopantothenoyl]-L-cysteine to produce 4'-phosphopantetheine (B1211885). ontosight.aiwikipedia.org This reaction involves the removal of a carboxyl group from the cysteine moiety as carbon dioxide. wikipedia.org The human PPCDC enzyme is a protein of approximately 35 kDa. ontosight.ai
In bacteria like E. coli, the PPCS and PPCDC activities are often found on a single bifunctional protein, referred to as CoaBC. researchgate.net In humans, these are distinct enzymes encoded by separate genes. oup.com
| Enzyme | Gene (Human) | Reactant(s) | Product(s) |
| PPCS | PPCS | 4'-Phosphopantothenate, L-cysteine, ATP/CTP | N-[(R)-4'-phosphopantothenoyl]-L-cysteine, AMP/CMP, Diphosphate (B83284) |
| PPCDC | PPCDC | N-[(R)-4'-phosphopantothenoyl]-L-cysteine | 4'-Phosphopantetheine, CO2 |
This table summarizes the reactions catalyzed by human PPCS and PPCDC.
Phosphopantetheine Adenylyltransferase (PPAT) catalyzes the penultimate step in the biosynthesis of Coenzyme A. asm.orgnih.gov This essential enzyme is responsible for the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine. ebi.ac.uknih.gov The products of this reaction are dephospho-Coenzyme A (dPCoA) and pyrophosphate. asm.orgnih.gov
In Escherichia coli, the gene encoding PPAT is known as coaD. asm.orgnih.gov The E. coli PPAT is a homohexamer, meaning it is composed of six identical subunits. asm.orgnih.gov This enzyme has been identified as a potential target for the development of new antibacterial drugs due to its essential nature and structural differences from its human counterpart. asm.orgnih.gov
The kinetic mechanism of PPAT has been studied in detail. It follows a random bi-bi kinetic mechanism, where all substrates and products can bind to the free enzyme. nih.gov The enzyme's activity is subject to feedback inhibition by Coenzyme A, which competes with both ATP and 4'-phosphopantetheine. nih.govebi.ac.uk
In eukaryotes, the PPAT protein is often fused with the enzyme that catalyzes the final step of CoA biosynthesis, Dephospho-CoA Kinase (DPCK), forming a bifunctional enzyme called CoA synthase. asm.org However, in bacteria like E. coli, PPAT and DPCK are separate enzymes. nih.gov
Dephospho-Coenzyme A Kinase (DPCK), also known as CoaE, catalyzes the fifth and final step in the de novo biosynthesis of Coenzyme A. nih.govnih.gov This enzyme is responsible for the ATP-dependent phosphorylation of the 3'-hydroxyl group of the ribose moiety in dephospho-CoA to generate the final product, Coenzyme A. nih.govfrontiersin.org
The gene encoding DPCK in E. coli was identified as yacE and has since been renamed coaE. nih.gov While DPCK has been identified and characterized in bacteria and eukaryotes, the specific enzyme in archaea was only more recently elucidated. asm.orgnih.gov In the hyperthermophilic archaeon Thermococcus kodakarensis, a novel family of DPCK was identified that is not homologous to its bacterial and eukaryotic counterparts. nih.gov Interestingly, the archaeal DPCK in this organism demonstrated a preference for GTP as the phosphate (B84403) donor, in contrast to the ATP-dependent activity commonly observed in other domains of life. nih.gov
In many eukaryotes, the DPCK enzyme is fused with Phosphopantetheine Adenylyltransferase (PPAT) to form a bifunctional protein known as CoA synthase. asm.org However, in organisms like the protozoan parasite Entamoeba histolytica, two distinct, standalone DPCK isotypes exist. frontiersin.org Kinetic studies of the E. histolytica DPCKs revealed significant differences in substrate affinity compared to the human orthologue, highlighting it as a potential drug target. frontiersin.org For example, the Km values for dephospho-CoA were 58–114 µM for the parasite's enzymes, compared to 5.2 µM for the human enzyme. frontiersin.org Conversely, the Km for ATP was lower in the parasite (15–20 µM) than in humans (192 µM). frontiersin.org
The essentiality of DPCK for CoA synthesis and cell proliferation has been demonstrated through genetic studies in various organisms, including E. histolytica, where suppression of DPCK gene expression led to reduced intracellular CoA levels and retarded growth. frontiersin.org
Bifunctional Enzymes in Coenzyme A Synthesis
In the intricate five-step pathway of Coenzyme A (CoA) biosynthesis, the final two enzymatic reactions are catalyzed by a single bifunctional protein. wikipedia.orgresearchgate.net In mammals, this enzyme is known as Coenzyme A Synthase (COASY). medchemexpress.comresearchgate.net The COASY protein possesses two distinct catalytic domains that carry out sequential steps:
Phosphopantetheine Adenylyltransferase (PPAT) activity : This domain, coded by coaD, catalyzes the fourth step of the pathway, transferring an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA. wikipedia.orgmedchemexpress.comreactome.org
Dephospho-CoA Kinase (DPCK) activity : This domain, coded by coaE, catalyzes the fifth and final step, phosphorylating dephospho-CoA to produce the final Coenzyme A molecule. wikipedia.orgmedchemexpress.comreactome.org
Research involving the purification of this enzyme from pig liver revealed that both the PPAT and DPCK activities co-purified through every stage, indicating they reside on a single protein. nih.gov Gel filtration and electrophoresis experiments determined that the native enzyme exists as a dimeric protein with a total molecular weight of approximately 115,000, composed of two identical subunits of 57,000 each. nih.govnih.gov The existence of this bifunctional enzyme is thought to increase the efficiency of the final stages of CoA synthesis and may serve as a key point of regulation for the entire pathway. medchemexpress.com
It is noteworthy that other organisms can also exhibit bifunctional enzymes in this pathway, though they may catalyze different steps. For instance, in Escherichia coli, the CoaBC protein is a bifunctional enzyme that possesses both pantothenate kinase and phosphopantothenoylcysteine synthetase activities, catalyzing two earlier, consecutive steps in the pathway. ontosight.ai
Compartmentalization of Coenzyme A Biosynthesis
The synthesis and distribution of Coenzyme A within eukaryotic cells are highly compartmentalized, a critical feature for maintaining metabolic homeostasis. The five enzymatic reactions of CoA biosynthesis are largely considered to occur in the cytosol. researchgate.netreactome.org However, the localization of the enzymes involved is complex and not restricted to a single compartment.
While most enzymes in the pathway are found in the cytosol, specific isoforms exist elsewhere. For example, the pantothenate kinase 2 (PANK2) isoform is localized within the mitochondria. mdpi.commdpi.com The subcellular location of the bifunctional enzyme COASY has been a subject of debate, with studies reporting its presence in the mitochondrial matrix, anchored to the outer mitochondrial membrane (OMM) with its catalytic domains facing the cytosol, and also free in the cytoplasm and nucleus. mdpi.commdpi.com This distribution suggests that the final steps of CoA synthesis can occur at different subcellular sites, potentially allowing for localized production and efficient channeling of CoA.
The resulting CoA pools are maintained at vastly different concentrations throughout the cell, reflecting the metabolic demands of each organelle. The mitochondrion houses the highest concentration of CoA, estimated to be between 2.2 and 5 mM. mdpi.commdpi.com Peroxisomes also maintain a high concentration of approximately 0.7 mM. mdpi.com In contrast, the cytosolic CoA pool is significantly lower, ranging from 20 to 140 μM. mdpi.com Given that CoA and its acyl-CoA derivatives are charged molecules that cannot freely diffuse across membranes, specific transporters are required to move them between compartments. mdpi.comnih.govnih.gov For instance, the SLC25A42 transporter is known to ferry CoA from the cytosol into the mitochondrial matrix. mdpi.com This strict compartmentalization is essential for separating anabolic and catabolic pathways and for regulating the distinct metabolic functions of organelles like the mitochondria, which rely heavily on CoA for the TCA cycle and fatty acid β-oxidation. mdpi.com
| Component | Primary Location(s) | Reported Concentration | Reference |
|---|---|---|---|
| PANK1/3 | Cytosol | N/A | mdpi.com |
| PANK2 | Mitochondria | N/A | mdpi.commdpi.com |
| PPCS | Cytosol | N/A | mdpi.com |
| PPCDC | Cytosol | N/A | mdpi.com |
| COASY | Cytosol, Nucleus, Outer Mitochondrial Membrane, Mitochondrial Matrix | N/A | mdpi.commdpi.com |
| CoA Pool | Mitochondria | 2.2 - 5.0 mM | mdpi.commdpi.com |
| CoA Pool | Peroxisomes | ~0.7 mM | mdpi.com |
| CoA Pool | Cytosol | 20 - 140 µM | mdpi.com |
Regulation of Coenzyme A Biosynthesis
Feedback Inhibition Mechanisms
The primary mechanism for regulating the de novo synthesis of Coenzyme A is feedback inhibition targeting the first and rate-limiting enzyme of the pathway, pantothenate kinase (PanK). mdpi.comnih.govnih.gov This enzymatic step is considered the committed step in CoA biosynthesis. wikipedia.org The activity of PanK is potently inhibited by the final product, nonesterified CoA, and to a lesser extent by its thioester derivatives, such as acetyl-CoA. mdpi.comnih.gov
This regulation occurs through competitive inhibition, where CoA competes with one of the enzyme's substrates, ATP, for binding to the active site. nih.gov Structural studies of the bacterial PanK (CoaA) have identified key amino acid residues within the binding pocket that are critical for this interaction. nih.gov Experiments in E. coli have demonstrated the physiological importance of this feedback loop; mutating these key residues renders the enzyme refractory to CoA inhibition, resulting in a significant increase in the intracellular concentration of CoA. nih.gov This mechanism ensures that the production of CoA is tightly coupled to the cell's metabolic state, preventing its over-accumulation when cellular levels are sufficient.
Influence of Extracellular Stimuli on Coenzyme A Levels
The intracellular concentration of Coenzyme A and its derivatives is not static but is dynamically regulated by a variety of extracellular stimuli, including nutrients, hormones, and conditions of cellular stress. nih.gov These signals can modulate both the synthesis and degradation of CoA to adapt the cell's metabolic machinery to its environment.
Cellular stress also impacts CoA homeostasis. Serum starvation and oxidative stress have been observed to strongly upregulate the assembly of the CoA biosynthetic complex, suggesting an increased need for CoA production under these conditions. mdpi.com This may be linked to the role of CoA in antioxidant responses, where it can protect protein cysteine residues from irreversible overoxidation through a process called protein CoAlation. ovid.com
| Stimulus | Effect on CoA Pathway | Metabolic Outcome | Reference |
|---|---|---|---|
| Excess Glucose / Insulin (B600854) | Downregulates enzyme assembly; CoA directed to cytosol | Stimulates fatty acid synthesis | wikipedia.orgmdpi.com |
| Starvation / Glucagon | Upregulates CoA synthesis | Promotes fatty acid oxidation for energy | wikipedia.orgnih.gov |
| Serum Starvation | Upregulates enzyme complex assembly | Increased CoA production | mdpi.com |
| Oxidative Stress | Upregulates enzyme complex assembly | Increased CoA for antioxidant defense (CoAlation) | mdpi.comovid.com |
Coenzyme A Degradation Pathways
The cellular pool of Coenzyme A is controlled not only by synthesis but also by tightly regulated degradation pathways. These pathways are distinct for intracellular and extracellular CoA and are crucial for recycling CoA precursors and maintaining metabolic flexibility. nih.govnih.gov
The degradation of CoA is a multi-step process involving specific hydrolases: nih.govresearchgate.net
Intracellular Degradation : This process occurs primarily within the mitochondria and peroxisomes. It is mediated by a family of enzymes known as Nudix (NUDT) hydrolases. nih.govnih.gov These enzymes are capable of hydrolyzing CoA and its various acyl-CoA thioesters to yield 3',5'-adenosine diphosphate (ADP) and 4'-phosphopantetheine (or its corresponding acylated form). nih.govresearchgate.net This mechanism allows for the precise regulation of subcellular CoA pools, directly influencing CoA-dependent metabolic reactions within these organelles. nih.gov
Extracellular Degradation : CoA present in the bloodstream, derived from dietary sources or released during cell damage, is degraded by a separate pathway. The initial steps involve ectonucleotide pyrophosphatases (ENPPs), which act as phosphodiesterases to break down CoA into 4'-phosphopantetheine. nih.govresearchgate.net Subsequently, phosphatases remove the phosphate group to yield pantetheine. researchgate.net The final step is catalyzed by pantetheinase enzymes (such as Vanin-1 or VNN1), which hydrolyze pantetheine into its two constituent components: pantothenate (vitamin B5) and cysteamine (B1669678). nih.govnih.gov
The pantothenate released during extracellular degradation is of significant physiological importance, as it becomes available for uptake by cells via transporters, thereby providing the essential precursor for the de novo synthesis of new CoA molecules. nih.govresearchgate.net
Alternative and Salvage Pathways for Intracellular Coenzyme A Acquisition
In addition to the primary de novo synthesis pathway, cells can acquire Coenzyme A through alternative or salvage pathways. These routes become particularly important when the de novo pathway is impaired or when specific intermediates are available from extracellular sources. wikipedia.org A salvage pathway, by definition, reclaims compounds from a degradation process to resynthesize a biological molecule. wikipedia.org
The degradation of extracellular CoA provides a key substrate for a major salvage pathway. As described previously, extracellular degradation yields 4'-phosphopantetheine and pantetheine. wikipedia.orgnih.gov 4'-phosphopantetheine is a stable molecule and a direct intermediate in the de novo pathway. wikipedia.org It can be taken up by the cell and directly converted into Coenzyme A through the sequential actions of the bifunctional COASY enzyme (PPAT and DPCK activities). wikipedia.org This pathway effectively bypasses the first three steps of de novo synthesis, allowing for the rapid replenishment of the intracellular CoA pool by "salvaging" the pantetheine moiety from degraded extracellular CoA. wikipedia.org This mechanism ensures that the pantothenate precursor does not become a limiting factor for maintaining cellular CoA levels. nih.gov
Exogenous Coenzyme A Uptake Mechanisms
The direct uptake of the entire Coenzyme A molecule from the extracellular environment is generally not a primary mechanism for sustaining intracellular CoA pools. Instead, cells typically rely on the uptake of its essential precursor, pantothenate (vitamin B5). nih.govproquest.com In eukaryotes, pantothenate is absorbed from the diet and distributed to various tissues. nih.gov
However, some organisms and specific cell types exhibit mechanisms to utilize external CoA or its derivatives. For instance, enzymes located on the plasma membrane can hydrolyze extracellular CoA and acyl-CoAs. nih.gov This process breaks down the larger molecules into more readily transportable precursors like 4'-phosphopantetheine, which can then be taken into the cell. wikipedia.orgnih.gov
In the context of parasitic organisms, the reliance on the host for nutrients can lead to specialized uptake mechanisms. Eukaryotic pathogens such as Giardia lamblia and Plasmodium falciparum show varying degrees of conservation in their CoA biosynthetic pathways, suggesting they have developed individual uptake mechanisms for different CoA precursors from their host environment. nih.govoup.comresearchgate.net For example, studies on Plasmodium have shown that while early steps of the canonical pathway starting from pantothenate are dispensable in blood stages, the later enzymes are essential, indicating the parasite salvages intermediates like 4'-phosphopantetheine or dephospho-CoA from the host. frontiersin.org
Utilization of Biosynthetic Precursors via Salvage Pathways
Salvage pathways are crucial for cellular economy, allowing organisms to recycle and utilize partially degraded coenzymes or their precursors from the environment. nih.gov In the context of Coenzyme A, these pathways provide an alternative to the full de novo synthesis from pantothenate.
A key intermediate in the CoA salvage pathway is 4'-phosphopantetheine. wikipedia.orgnih.gov Ectonucleotide pyrophosphatases (ENPPs) can degrade CoA to release 4'-phosphopantetheine, a stable molecule that can be re-utilized by the cell. wikipedia.org The enzymes phosphopantetheine adenylyltransferase (PPAT) and dephosphocoenzyme A kinase (DPCK) then convert this salvaged intermediate back into CoA. wikipedia.org
Research in the bacterium Bacillus subtilis has uncovered a novel salvage pathway that operates even without pantothenate synthesis. nih.gov This pathway involves the import of cysteinopantetheine, a previously unknown naturally occurring metabolite, via the cystine transport system TcyJKLMN. nih.gov This discovery highlights how bacteria can adapt their metabolism to acquire necessary CoA precursors from complex environments. nih.gov
Similarly, studies with the malaria parasite Plasmodium lophurae demonstrated that it can salvage CoA biosynthesis intermediates to survive when CoA is absent in its growth medium. frontiersin.org The parasite specifically utilized 4'-phosphopantetheine and dephospho-CoA, the substrates for the final two enzymes in the pathway, but not the precursors for earlier steps. frontiersin.org This indicates a clear reliance on salvaging late-stage intermediates from its host.
Evolutionary Conservation and Diversity of Coenzyme A Biosynthesis Across Domains of Life
Phylogenetic analyses suggest that the enzymes required for the initial steps of the pathway, specifically the synthesis of phosphopantothenate, were likely recruited independently in the bacterial and archaeal lineages through convergent evolution. nih.govoup.com In contrast, eukaryotes appear to have inherited the genes for synthesizing pantothenate from bacteria. nih.govoup.com
| Step | Enzyme Name | Abbreviation | Function |
|---|---|---|---|
| 1 | Pantothenate Kinase | PanK | Phosphorylates pantothenate to 4'-phosphopantothenate. wikipedia.org |
| 2 | Phosphopantothenoylcysteine Synthetase | PPCS | Adds cysteine to 4'-phosphopantothenate. oup.com |
| 3 | Phosphopantothenoylcysteine Decarboxylase | PPCDC | Decarboxylates the product of the previous step to form 4'-phosphopantetheine. oup.com |
| 4 | Phosphopantetheine Adenylyltransferase | PPAT | Adds an adenylyl group to 4'-phosphopantetheine. oup.com |
| 5 | Dephospho-CoA Kinase | DPCK | Phosphorylates dephospho-CoA to produce the final Coenzyme A. wikipedia.org |
Bacterial Coenzyme A Biosynthesis
In bacteria such as Escherichia coli, Coenzyme A is synthesized through a series of steps starting with the de novo synthesis of pantothenate from aspartate and a valine precursor. wikipedia.orgnih.gov The subsequent conversion of pantothenate to CoA follows the universal five-step pathway. oup.com The genes encoding these enzymes have been identified and are considered essential for the viability of bacteria like E. coli and Mycobacterium tuberculosis. oup.com
A notable feature in some bacteria, including E. coli, is the presence of bifunctional enzymes. For example, a single protein encoded by the coaBC gene catalyzes both the condensation with cysteine (PPCS activity) and the subsequent decarboxylation (PPCDC activity). oup.com The set of CoA pathway enzymes found in E. coli is widely conserved across bacteria, suggesting it represents the ancestral bacterial pathway. oup.com
Eukaryotic Coenzyme A Biosynthesis
Eukaryotic organisms, including humans and the malaria parasite Plasmodium, utilize a CoA biosynthesis pathway that is broadly conserved but has distinct features compared to the bacterial pathway. oup.comnih.govnih.gov Animals cannot synthesize pantothenate (vitamin B5) de novo and must obtain it from their diet. oup.com
Archaeal Coenzyme A Biosynthesis
The biosynthesis of CoA in archaea follows the same general topology as in the other domains, but it is characterized by unique enzymes for certain steps. nih.govoup.comresearchgate.net Through comparative genomics, researchers have reconstructed the archaeal pathway and identified strong candidates for archaeal pantothenate synthetase and pantothenate kinase that are evolutionarily unrelated to their bacterial and eukaryotic counterparts. nih.govoup.comresearchgate.net This suggests a case of convergent evolution, where different enzymes evolved to perform the same function. nih.gov
While all archaea appear to convert 4'-phosphopantothenate into CoA using enzymes (PPCS, PPCDC, PPAT, and DPCK) that are homologous to those in other domains, the synthesis of phosphopantothenate itself follows a different route. oup.com Interestingly, some non-methanogenic archaea possess homologues of bacterial enzymes for pantothenate synthesis, which were likely acquired through horizontal gene transfer from thermophilic bacteria. nih.govoup.comresearchgate.net
Plant Coenzyme A Biosynthesis
Plants, like bacteria, can synthesize pantothenate de novo. wikipedia.org The subsequent five-step pathway to convert pantothenate into CoA has been fully elucidated in plants such as Arabidopsis thaliana. nih.govnih.gov A key characteristic of the plant pathway is that each step is catalyzed by single, monofunctional enzymes. nih.gov
Enzymology and Mechanistic Investigations of Coenzyme a
General Roles of Coenzyme A in Enzymatic Reactions
Coenzyme A's versatility in enzymatic reactions stems from its unique chemical structure, particularly the presence of a reactive thiol group. nih.gov This allows it to participate in several key catalytic functions.
A primary and well-established role of Coenzyme A is to function as a carrier of acyl groups. wikipedia.orgbiocyclopedia.comgonzaga.edu It achieves this by forming a high-energy thioester bond with a carboxylic acid. biocyclopedia.com The resulting acyl-CoA molecule can then transport the acyl group between different enzymes within a metabolic pathway. biocyclopedia.comgonzaga.edu This carrier function is crucial for processes like fatty acid synthesis and oxidation, where acyl groups need to be shuttled between various catalytic sites. wikipedia.orggonzaga.edu For instance, in fatty acid synthesis, Coenzyme A is involved in linking to an acyl carrier protein (ACP), which then transports the growing fatty acid chain. libretexts.org
The formation of a thioester linkage with Coenzyme A significantly activates the attached acyl group. nih.govbiocyclopedia.com Specifically, the carbonyl group of the thioester is more susceptible to nucleophilic attack than the corresponding carboxylate. gonzaga.edu This activation is fundamental for many metabolic reactions. Furthermore, the thioester bond facilitates the removal of a proton from the alpha-carbon (the carbon atom adjacent to the carbonyl group), making it more acidic and thus more reactive. biocyclopedia.com This activation of the alpha-carbon is critical for condensation reactions, such as the Claisen condensation, where a new carbon-carbon bond is formed. ebi.ac.uknih.gov
The thioester bond in acyl-CoA is characterized by a high free energy of hydrolysis, making it an energy-rich linkage. ulab360.com This high group transfer potential is a key feature of Coenzyme A's function. nih.gov The energy released upon cleavage of the thioester bond can be used to drive otherwise unfavorable reactions forward. gonzaga.edu Compared to oxygen esters, thioesters are less stabilized by resonance, which contributes to the higher electrophilicity of the carbonyl carbon and the greater acidity of the α-protons. youtube.com This inherent reactivity makes thioesters, and by extension acyl-CoA molecules, potent acyl group donors in a multitude of biochemical transformations. nih.govwikipedia.org
Coenzyme A-Dependent Enzymes and Their Catalytic Mechanisms
A significant portion of cellular enzymes, estimated to be around 4%, utilize Coenzyme A or its thioester derivatives as substrates. wikipedia.org These enzymes are central to many critical metabolic pathways.
Coenzyme A is indispensable for central energy metabolism, particularly in the breakdown of carbohydrates and fats to produce ATP. imrpress.comwikipedia.org
The transition from glycolysis to the tricarboxylic acid (TCA) cycle is a critical juncture in cellular respiration, and it is here that Coenzyme A plays a pivotal role. The pyruvate (B1213749) dehydrogenase complex (PDC), a multi-enzyme complex, catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. wikipedia.orgnih.govnih.gov This reaction is irreversible and effectively commits the carbon atoms from glucose to either oxidation in the TCA cycle or to fatty acid synthesis. wikipedia.org
Pyruvate Dehydrogenase Complex (PDC) Reaction: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺ pnas.org
The acetyl-CoA produced then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. wikipedia.orgproteopedia.orglibretexts.org This is the first and rate-limiting step of the TCA cycle. wikipedia.orgproteopedia.org
Citrate Synthase Reaction: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH wikipedia.org
The catalytic mechanism of citrate synthase involves an enolate intermediate of acetyl-CoA, which is formed by the abstraction of an alpha-proton by an active site residue, and then attacks the carbonyl carbon of oxaloacetate. ebi.ac.ukproteopedia.org
| Enzyme | Substrates | Products | Metabolic Pathway |
| Pyruvate Dehydrogenase Complex | Pyruvate, Coenzyme A, NAD⁺ | Acetyl-CoA, CO₂, NADH | Pyruvate Oxidation wikipedia.orgnih.gov |
| Citrate Synthase | Acetyl-CoA, Oxaloacetate, H₂O | Citrate, Coenzyme A | Tricarboxylic Acid Cycle wikipedia.orgproteopedia.org |
Enzymes in Central Energy Metabolism
Fatty Acid Oxidation (Beta-oxidation)
Coenzyme A (CoA) is fundamental to the catabolic process of fatty acid oxidation, also known as beta-oxidation. This multi-step process breaks down fatty acid molecules in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgnih.gov The involvement of Coenzyme A begins with the activation of fatty acids and continues through the cyclical cleavage of the fatty acid chain.
The initial step, which occurs in the cytosol, is the activation of free fatty acids. wikipedia.org The enzyme long-chain-fatty-acid—CoA ligase catalyzes the reaction between a fatty acid and ATP to form a fatty acyl adenylate. This intermediate then reacts with a free coenzyme A molecule to produce a fatty acyl-CoA ester and AMP. wikipedia.org This "activated" fatty acid, now in the form of acyl-CoA, is transported into the mitochondrial matrix where beta-oxidation takes place. wikipedia.orgaatbio.com
Once inside the mitochondria, the acyl-CoA undergoes a four-step cycle that shortens the fatty acid chain by two carbons with each turn, releasing one molecule of acetyl-CoA. wikipedia.orgnih.gov
The four core reactions of the beta-oxidation cycle are:
Oxidation by FAD: An acyl-CoA dehydrogenase enzyme creates a double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA molecule. wikipedia.orgmdpi.com This reaction reduces FAD to FADH₂. wikipedia.org
Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the newly formed double bond, creating a hydroxyl group on the beta-carbon, which results in L-3-hydroxyacyl-CoA. wikipedia.orgnih.govyoutube.com
Oxidation by NAD+: The hydroxyl group on the L-3-hydroxyacyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgyoutube.com In this step, NAD+ is reduced to NADH. wikipedia.orgmdpi.com The product is β-ketoacyl-CoA. youtube.com
Thiolysis: The final step involves the enzyme β-keto-thiolase, which uses another molecule of Coenzyme A to cleave the β-ketoacyl-CoA. nih.govmdpi.com The thiol group of the incoming CoA molecule attacks the bond between the alpha and beta carbons, resulting in the release of a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter. wikipedia.orgnih.gov
This shortened acyl-CoA then re-enters the cycle, which continues until the entire fatty acid chain is converted into acetyl-CoA units. wikipedia.org The final cycle produces two molecules of acetyl-CoA. wikipedia.org The acetyl-CoA generated is a primary substrate for the citric acid cycle, making fatty acid oxidation a major energy-yielding pathway. nih.gov
Carbohydrate Catabolism
Coenzyme A is a critical link between the breakdown of carbohydrates and the central energy-producing pathway of the cell, the citric acid cycle (also known as the Krebs cycle). wikipedia.orgnih.gov While not directly involved in glycolysis—the initial breakdown of glucose into pyruvate in the cytoplasm—CoA's derivative, acetyl-CoA, is the key molecule that carries the carbon atoms from pyruvate into the mitochondria for complete oxidation. lumenlearning.comwikipedia.orgwikipedia.org
The process begins after glycolysis produces pyruvate. lumenlearning.com For pyruvate to enter the next stage of catabolism, it is transported from the cytosol into the mitochondrial matrix. ncert.nic.in Here, it undergoes a crucial step known as the transition reaction or pyruvate decarboxylation. lumenlearning.com This reaction is catalyzed by a large multi-enzyme complex called the pyruvate dehydrogenase complex. ncert.nic.inwikipedia.org
The pyruvate dehydrogenase complex performs three key transformations:
It removes a carboxyl group from the three-carbon pyruvate, releasing it as a molecule of carbon dioxide (CO₂). wikipedia.org
The remaining two-carbon fragment is oxidized, and the electrons are transferred to NAD+ to form NADH. lumenlearning.comncert.nic.in
This two-carbon acetyl group is then attached to Coenzyme A via a high-energy thioester bond, forming acetyl-CoA. lumenlearning.comwikipedia.orgbris.ac.uk
This conversion of pyruvate to acetyl-CoA is an irreversible step in animals and serves as a major regulatory point in metabolism. ahajournals.org The resulting acetyl-CoA is the primary fuel for the citric acid cycle. wikipedia.orgwikipedia.org It delivers the acetyl group to the cycle by combining with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. nih.govwikipedia.org This initiates a series of reactions that further oxidize the carbons, generating ATP, NADH, and FADH₂. wikipedia.orgwikipedia.org Therefore, Coenzyme A, in its acetylated form, is indispensable for channeling the products of carbohydrate breakdown into the main oxidative pathway for energy generation. nih.govbritannica.com
Amino Acid Degradation Pathways
Coenzyme A plays a vital role in the catabolism of certain amino acids, serving as an acceptor for acyl groups derived from their carbon skeletons. The degradation of many amino acids converges on the formation of acetyl-CoA or other thioester intermediates of CoA, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.orgwikipedia.org
The ketogenic amino acids, in particular, are degraded to yield either acetyl-CoA or its precursor, acetoacetyl-CoA. libretexts.org This group includes leucine, lysine (B10760008), phenylalanine, tyrosine, tryptophan, and isoleucine. libretexts.org For example, the breakdown of leucine, an exclusively ketogenic amino acid, involves a series of reactions that ultimately produce acetyl-CoA and acetoacetate. wikipedia.org The degradation of the branched-chain amino acids—leucine, isoleucine, and valine—involves an oxidative decarboxylation step that converts them into their respective acyl-CoA derivatives (e.g., isovaleryl-CoA from leucine). wikipedia.org These acyl-CoA compounds are then further processed through various enzymatic steps, many of which involve CoA intermediates, to eventually yield acetyl-CoA or succinyl-CoA. libretexts.org
Other amino acids, while being glucogenic (meaning they can be converted to glucose), also see their degradation pathways intersect with CoA. Alanine, for instance, can be converted to pyruvate, which is then decarboxylated to form acetyl-CoA by the pyruvate dehydrogenase complex, directly linking its catabolism to CoA. ncert.nic.inlibretexts.org Similarly, threonine can be broken down into acetyl-CoA and glycine (B1666218). libretexts.org
By converting the carbon skeletons of these amino acids into acetyl-CoA, Coenzyme A facilitates their entry into the citric acid cycle for energy production or directs them toward the synthesis of ketone bodies, especially during periods of fasting or in specific metabolic states. nih.govwikipedia.org This function underscores CoA's central role in integrating protein catabolism with carbohydrate and lipid metabolism. wikipedia.orgbritannica.com
Enzymes in Anabolic and Biosynthetic Pathways
Coenzyme A and its thioester derivatives, such as acetyl-CoA, are not only central to catabolic, energy-yielding pathways but are also fundamental building blocks for a wide array of anabolic and biosynthetic processes. wikipedia.orgnih.gov These pathways are responsible for synthesizing essential molecules for the cell, including lipids, hormones, and other vital compounds. CoA's role is primarily to provide and activate acyl groups, particularly the two-carbon acetyl group from acetyl-CoA, for the construction of larger, more complex molecules. bris.ac.ukportlandpress.com
Fatty Acid Biosynthesis
Coenzyme A is a key player in fatty acid biosynthesis, the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.org This anabolic pathway occurs primarily in the cytoplasm of cells in the liver and adipose tissues. wikipedia.orgyoutube.com While beta-oxidation breaks down fatty acids into acetyl-CoA, fatty acid synthesis essentially reverses the process, but through a distinct set of enzymes and reactions. wikipedia.org
The primary source of carbon for the growing fatty acid chain is acetyl-CoA. youtube.com However, acetyl-CoA is mainly produced within the mitochondria (from carbohydrate and amino acid breakdown) and cannot directly cross the mitochondrial membrane into the cytosol where synthesis occurs. wikipedia.orgnih.gov To overcome this, acetyl-CoA is converted to citrate, which is transported to the cytosol and then cleaved by the enzyme ATP citrate lyase to regenerate cytosolic acetyl-CoA and oxaloacetate. wikipedia.orgwikipedia.org
The committed and rate-limiting step in fatty acid synthesis is the carboxylation of this cytosolic acetyl-CoA to form malonyl-CoA. wikipedia.orgyoutube.com This reaction is catalyzed by the enzyme acetyl-CoA carboxylase , which requires biotin (B1667282) as a cofactor. quizlet.comkhanacademy.org
The subsequent elongation of the fatty acid chain is carried out by a large multi-enzyme complex called fatty acid synthase (FAS) . youtube.comkhanacademy.org The process begins with the loading of an acetyl group from acetyl-CoA and a malonyl group from malonyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex. quizlet.com The ACP itself contains a phosphopantetheine group, which is derived from Coenzyme A. wikipedia.org
The synthesis proceeds through a four-step cycle that elongates the fatty acid chain by two carbons per cycle, using malonyl-CoA as the two-carbon donor and NADPH as the reducing agent. wikipedia.org The key condensation reaction involves the acetyl group (the initial primer) reacting with the malonyl group, with the release of a CO₂ molecule from the malonyl portion. youtube.com This cycle of condensation, reduction, dehydration, and another reduction is repeated until a 16-carbon fatty acid, palmitic acid, is formed. khanacademy.org At this point, the completed fatty acid is cleaved from the ACP.
Cholesterol and Steroid Hormone Synthesis
Coenzyme A, in its acetylated form (acetyl-CoA), serves as the exclusive carbon source for the de novo synthesis of cholesterol. libretexts.org This complex biosynthetic pathway, occurring primarily in the liver, is the foundation for producing not only cholesterol, an essential component of cell membranes, but also all steroid hormones. libretexts.orgbyjus.comyoutube.com
The synthesis begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. libretexts.orgbyjus.com A third molecule of acetyl-CoA then condenses with acetoacetyl-CoA in a reaction catalyzed by HMG-CoA synthase to produce the six-carbon intermediate, β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.orgbyjus.com
The subsequent conversion of HMG-CoA to mevalonate (B85504) is the committed, rate-limiting step of cholesterol biosynthesis. sigmaaldrich.comlumenlearning.com This reaction is catalyzed by the enzyme HMG-CoA reductase , which is a major target for regulation of cholesterol levels and the site of action for statin drugs. libretexts.orgnih.govvaia.com
Following the formation of mevalonate, a series of reactions involving phosphorylation, decarboxylation, and condensation leads to the formation of squalene. byjus.com Squalene then undergoes cyclization to form lanosterol, the first sterol in the pathway, which is subsequently converted through numerous steps into cholesterol. byjus.comsigmaaldrich.com
Cholesterol, once synthesized, can be esterified for storage or transport. This process is catalyzed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) , which transfers a fatty acid from a fatty acyl-CoA molecule to cholesterol, forming a cholesterol ester. libretexts.orgwikipedia.orgnih.gov
Furthermore, cholesterol is the essential precursor for the synthesis of all classes of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., testosterone (B1683101) and estradiol). youtube.comoup.com The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, catalyzed by the enzyme P450 side-chain cleavage (desmolase). youtube.comyoutube.com From pregnenolone, a cascade of enzymatic reactions, involving various hydroxylases and dehydrogenases, produces the diverse array of steroid hormones. oup.comnih.gov
Heme Biosynthesis
While Coenzyme A's role in heme synthesis is less direct than in fatty acid or cholesterol synthesis, it is nonetheless crucial through its involvement in the citric acid cycle, which provides a key precursor. Heme, an iron-containing porphyrin, is the prosthetic group for proteins like hemoglobin, myoglobin, and the cytochromes.
The biosynthesis of heme begins with the condensation of glycine (an amino acid) and succinyl-CoA (a citric acid cycle intermediate). This reaction is catalyzed by the enzyme aminolevulinate synthase (ALA synthase) and is the rate-limiting step in the pathway. It results in the formation of δ-aminolevulinic acid (ALA).
Succinyl-CoA is a four-carbon molecule that is an integral part of the citric acid cycle. nih.gov It is formed from α-ketoglutarate in a reaction catalyzed by the α-ketoglutarate dehydrogenase complex, a process that requires Coenzyme A as a cofactor. The citric acid cycle itself is fueled by acetyl-CoA, highlighting the indirect but essential contribution of Coenzyme A to providing the substrates necessary for heme production. wikipedia.org By maintaining the pool of citric acid cycle intermediates, CoA ensures the availability of succinyl-CoA for the initiation of heme synthesis. nih.govportlandpress.com
Compound and Enzyme Table
| Name | Type | Function/Pathway |
| Coenzyme A (CoA) | Coenzyme | Central cofactor in metabolism, acyl group carrier. wikipedia.orgbritannica.com |
| Acetyl-CoA | Thioester | Delivers acetyl groups to the citric acid cycle and biosynthetic pathways. wikipedia.orgwikipedia.org |
| Acyl-CoA | Thioester | Activated form of a fatty acid. wikipedia.org |
| Malonyl-CoA | Thioester | Elongating block for fatty acid synthesis. wikipedia.org |
| Acetoacetyl-CoA | Thioester | Intermediate in cholesterol synthesis and ketone body metabolism. libretexts.org |
| HMG-CoA | Thioester | Precursor for cholesterol and ketone body synthesis. libretexts.orgsigmaaldrich.com |
| Succinyl-CoA | Thioester | Intermediate in the citric acid cycle and precursor for heme synthesis. nih.gov |
| Pyruvate | Keto Acid | End product of glycolysis, precursor to acetyl-CoA. lumenlearning.com |
| Citrate | Tricarboxylic Acid | First intermediate of the citric acid cycle; transports acetyl groups to cytosol. wikipedia.org |
| Cholesterol | Sterol | Membrane component and precursor to steroid hormones and bile acids. libretexts.orgyoutube.com |
| Pregnenolone | Steroid | Precursor to all other steroid hormones. youtube.com |
| Long-chain-fatty-acid—CoA ligase | Enzyme | Activates fatty acids for beta-oxidation. wikipedia.org |
| Acyl-CoA dehydrogenase | Enzyme | First step of beta-oxidation. wikipedia.org |
| Enoyl-CoA hydratase | Enzyme | Second step of beta-oxidation. wikipedia.org |
| 3-hydroxyacyl-CoA dehydrogenase | Enzyme | Third step of beta-oxidation. wikipedia.org |
| β-keto-thiolase | Enzyme | Final step of beta-oxidation, cleaves acetyl-CoA. nih.gov |
| Pyruvate dehydrogenase complex | Enzyme Complex | Converts pyruvate to acetyl-CoA. ncert.nic.inwikipedia.org |
| Acetyl-CoA carboxylase | Enzyme | Rate-limiting step in fatty acid synthesis. wikipedia.orgquizlet.com |
| Fatty acid synthase (FAS) | Enzyme Complex | Synthesizes fatty acids. youtube.comkhanacademy.org |
| ATP citrate lyase | Enzyme | Generates cytosolic acetyl-CoA. wikipedia.org |
| HMG-CoA synthase | Enzyme | Synthesizes HMG-CoA for cholesterol synthesis. libretexts.orgbyjus.com |
| HMG-CoA reductase | Enzyme | Rate-limiting step in cholesterol synthesis. libretexts.orglumenlearning.com |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Enzyme | Esterifies cholesterol for storage. libretexts.orgwikipedia.org |
| Aminolevulinate synthase (ALA synthase) | Enzyme | Rate-limiting step in heme synthesis. |
Neurotransmitter Synthesis (e.g., Acetylcholine)
Coenzyme A is fundamental to the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). ontosight.aiwikipedia.org The direct precursor for this process is acetyl-Coenzyme A (acetyl-CoA). wikipedia.orgjove.com In cholinergic neurons, the enzyme choline (B1196258) acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, resulting in the formation of acetylcholine and free Coenzyme A. wikipedia.orgyoutube.com
The synthesis process is understood to follow an ordered, sequential mechanism. acs.org Acetyl-CoA, which is primarily synthesized in the mitochondria from the oxidation of pyruvate, is transported into the cytoplasm. williams.edu It then binds to the ChAT enzyme, followed by the binding of choline to an adjacent site. williams.edunih.gov The enzyme facilitates the direct transfer of the acetyl group to choline. acs.orgnih.gov Once the reaction is complete, acetylcholine and Coenzyme A are released from the enzyme. williams.edu The presence of ChAT is the defining characteristic of a cholinergic neuron. wikipedia.orgnih.gov
Secondary Metabolite Production
Coenzyme A and its thioesters, particularly acetyl-CoA and malonyl-CoA, are critical building blocks in the biosynthesis of a vast array of secondary metabolites, including polyketides and terpenoids.
Polyketides: These compounds are synthesized through repeated Claisen condensations of small acyl-CoA precursors, a process that shares similarities with fatty acid synthesis. nih.gov Polyketide synthases (PKSs) catalyze these condensation reactions. nih.gov The process typically starts with a "starter unit" like acetyl-CoA or propionyl-CoA, followed by sequential additions of "extender units," most commonly malonyl-CoA. nih.govnih.gov The incorporation of malonyl-CoA involves a decarboxylative Claisen condensation, which adds a two-carbon unit to the growing polyketide chain. nih.gov The diversity of polyketides arises from variations in the starter and extender units used, as well as modifications to the polyketide backbone. nih.gov
Terpenoids: The biosynthesis of all terpenoids originates from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). knepublishing.com One of the major pathways to synthesize these precursors is the mevalonate (MVA) pathway, which begins with acetyl-CoA. knepublishing.comyoutube.com A series of enzymatic reactions converts acetyl-CoA into IPP and DMAPP, which are then used to build larger molecules like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). knepublishing.com These larger precursors are then cyclized and rearranged by terpene synthase enzymes to create the vast diversity of terpenoid structures. knepublishing.com
Coenzyme A Thioester-Utilizing Enzymes
The high-energy thioester bond in molecules like acetyl-CoA makes them potent acyl group donors in a variety of enzymatic reactions, including Claisen condensations and retro-Claisen cleavages.
Claisen Condensation Reactions
Enzyme-catalyzed Claisen condensations are fundamental to carbon-carbon bond formation in numerous metabolic pathways. nih.gov In these reactions, an enolate attacks a thioester, leading to a new, larger molecule. libretexts.org
A prime example is the first step of the citric acid cycle, catalyzed by citrate synthase. wikipedia.orgebi.ac.uk This enzyme facilitates the condensation of a two-carbon acetate (B1210297) residue from acetyl-CoA with the four-carbon molecule oxaloacetate to form the six-carbon citrate. wikipedia.orgontosight.ai The mechanism involves an aspartate residue in the enzyme's active site deprotonating the alpha-carbon of acetyl-CoA to form an enol intermediate, which then attacks the carbonyl carbon of oxaloacetate. wikipedia.orgproteopedia.orglibretexts.org
Thiolase enzymes also catalyze Claisen condensations, particularly in biosynthetic pathways like fatty acid synthesis. annualreviews.orgebi.ac.uk These enzymes facilitate the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a key intermediate in various metabolic routes. ebi.ac.uk
Retro-Claisen Cleavage Reactions
The reverse of the Claisen condensation, a retro-Claisen cleavage, is equally important in metabolism, particularly in catabolic pathways. This reaction involves the cleavage of a carbon-carbon bond. libretexts.org
The final step of fatty acid β-oxidation is a classic example of a retro-Claisen reaction catalyzed by the enzyme β-ketothiolase (also known as thiolase). wikipedia.orgnih.gov In this reaction, a 3-ketoacyl-CoA molecule is cleaved by the attack of a free Coenzyme A molecule. nih.gov This breaks the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter. libretexts.org This process is repeated until the entire fatty acid chain is converted into acetyl-CoA units.
Coenzyme A in Post-Translational Modifications
Beyond its role in intermediary metabolism, Coenzyme A, through its derivative acetyl-CoA, is a crucial substrate for post-translational modifications that regulate protein function.
Protein Acetylation (Histone and Non-Histone Proteins)
Protein acetylation is a vital and widespread post-translational modification where an acetyl group is added to a lysine residue on a protein. wikipedia.orgwikipedia.org The universal donor for this acetyl group is acetyl-CoA. wikipedia.orgnih.gov This modification is catalyzed by a class of enzymes known as lysine acetyltransferases (KATs), previously often referred to as histone acetyltransferases (HATs). nih.govcornell.edu
Histone Acetylation: The acetylation of lysine residues on the N-terminal tails of histone proteins is a key epigenetic mechanism for regulating gene expression. wikipedia.orgcatalysis.blog The addition of an acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between the histone and the negatively charged DNA backbone. wikipedia.orgcatalysis.blog This leads to a more relaxed chromatin structure, known as euchromatin, which allows transcription factors and other regulatory proteins better access to the DNA, generally resulting in increased gene transcription. wikipedia.org This process is dynamic and reversible, with histone deacetylases (HDACs) removing the acetyl groups. wikipedia.org
Non-Histone Protein Acetylation: The role of acetylation extends far beyond histones, with thousands of non-histone proteins being targets for this modification. nih.govnih.gov Acetylation can affect the function of these proteins in various ways, including altering their enzymatic activity, stability, and protein-protein interactions. wikipedia.orgnih.gov Many enzymes involved in central metabolism are themselves regulated by acetylation, creating a direct link between the cell's metabolic state (reflected in acetyl-CoA levels) and the regulation of metabolic pathways. nih.govresearchgate.net Furthermore, transcription factors and cytoskeletal proteins are also subject to acetylation, highlighting the broad impact of this modification on cellular processes like cell growth, mitosis, and apoptosis. wikipedia.orgwikipedia.org
Protein CoAlation and Redox Regulation
A significant, relatively recently discovered function of Coenzyme A is its role in redox regulation through a process called protein CoAlation. nih.govresearchgate.net This post-translational modification involves the covalent attachment of CoA to cysteine residues of proteins via a disulfide bond (S-thiolation). nih.govresearchgate.net
Induction and Reversibility:
Protein CoAlation is induced in mammalian cells and tissues in response to oxidative and metabolic stress. nih.govresearchgate.net The formation of the CoA-protein disulfide bond is a reversible process, suggesting a dynamic regulatory mechanism. nih.govresearchgate.net This reversibility allows cells to respond to fluctuating redox conditions and protect vital proteins from irreversible damage.
Mechanism and Consequences:
Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of protein cysteine thiols. CoAlation protects these reactive cysteines from irreversible oxidation. nih.govovid.com The covalent attachment of the bulky CoA molecule can alter the protein's molecular mass, charge, and conformation, thereby modulating its activity. nih.govovid.com Studies have identified a wide range of cellular proteins that undergo CoAlation, including key metabolic enzymes, indicating the widespread nature of this regulatory mechanism. nih.govresearchgate.net
Research Findings:
The development of specific anti-CoA monoclonal antibodies and mass spectrometry techniques has enabled the identification and study of CoAlated proteins. nih.govovid.com
Over 1000 CoAlated proteins have been identified in both prokaryotic and eukaryotic cells, highlighting the broad scope of this modification. ovid.com
In vitro and in vivo studies have demonstrated that CoAlation can either inhibit or activate target proteins, showcasing its role as a modulator of protein function. nih.govresearchgate.net
The process is not limited to mammals and has been observed in various organisms, including bacteria, yeast, and algae. ovid.com
Table 1: Key Aspects of Protein CoAlation
| Feature | Description | References |
|---|---|---|
| Modification | Covalent attachment of Coenzyme A to protein cysteine residues. | nih.govresearchgate.net |
| Inducers | Oxidative and metabolic stress. | nih.govnih.gov |
| Function | Protects cysteine thiols from irreversible oxidation; modulates protein activity. | nih.govovid.com |
| Reversibility | The modification is reversible, allowing for dynamic regulation. | nih.govresearchgate.net |
| Prevalence | Widespread across prokaryotic and eukaryotic organisms. | ovid.com |
Other Acylations (e.g., Palmitoylation, Pantetheinylation)
Coenzyme A and its thioester derivatives are central to various acylation reactions beyond CoAlation. These modifications involve the transfer of an acyl group from a CoA thioester to a protein.
Palmitoylation:
S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to cysteine residues of proteins via a thioester linkage. nih.gov Palmitoyl-CoA serves as the primary donor for this reaction. nih.gov This modification is crucial for protein trafficking, stability, and localization to specific membrane domains. nih.govyoutube.com The process is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which often follow a "ping-pong" mechanism involving an auto-acylated enzyme intermediate. nih.gov
Pantetheinylation:
Pantetheinylation is the transfer of the 4'-phosphopantetheine (B1211885) moiety from Coenzyme A to a serine residue of an acyl carrier protein (ACP) or other specific proteins. nih.govnih.gov This modification is essential for the function of ACPs in fatty acid synthesis and polyketide synthesis, as the phosphopantetheinyl arm acts as a flexible tether to carry growing acyl chains. wikipedia.orgnih.gov The enzyme responsible for this transfer is a phosphopantetheinyl transferase. nih.gov
Other Acylations:
Coenzyme A thioesters, such as acetyl-CoA and succinyl-CoA, are donors for a wide range of lysine acylation modifications. nih.gov These modifications, including acetylation, succinylation, and glutarylation, neutralize the positive charge of lysine residues and can significantly impact protein function. nih.gov In mitochondria, a considerable portion of this acylation is non-enzymatic, with the proximity of lysine residues to CoA-binding pockets increasing their likelihood of being acylated. nih.govbiorxiv.org Free Coenzyme A can act as a competitive inhibitor of this process by occupying the binding site. nih.govbiorxiv.org
Table 2: Comparison of Acylation Types Involving Coenzyme A
| Acylation Type | Acyl Group Donor | Target Residue | Key Function | References |
|---|---|---|---|---|
| CoAlation | Coenzyme A | Cysteine | Redox regulation, protein protection | nih.govnih.gov |
| Palmitoylation | Palmitoyl-CoA | Cysteine | Protein trafficking, membrane localization | nih.govyoutube.com |
| Pantetheinylation | Coenzyme A | Serine | Carrier for acyl groups in biosynthesis | nih.govnih.gov |
| Lysine Acylation | Acetyl-CoA, Succinyl-CoA, etc. | Lysine | Regulation of protein function, gene expression | nih.govbiorxiv.org |
Coenzyme A in Gene Expression and Epigenetic Regulation
Coenzyme A, particularly in the form of its thioester derivative acetyl-CoA, plays a critical role in linking cellular metabolism with gene expression and epigenetic regulation. nih.govmdpi.com
Histone Acetylation:
Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification associated with transcriptional activation. mdpi.comwikipedia.org Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. nih.govnih.gov This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is accessible to the transcriptional machinery. nih.govnih.gov
Metabolic Control of Gene Expression:
The cellular concentration of acetyl-CoA, which reflects the metabolic state of the cell, directly influences the activity of HATs and thereby global levels of histone acetylation. nih.govmdpi.com For instance, high glucose availability can lead to increased acetyl-CoA production and, consequently, elevated histone acetylation. mdpi.comrupress.org This provides a direct mechanism for the cell to adjust its gene expression programs in response to its metabolic status. mdpi.comrupress.org
Nuclear Acetyl-CoA Production:
While much of the cell's acetyl-CoA is produced in the mitochondria, dedicated pathways exist to generate a nuclear pool of acetyl-CoA specifically for histone acetylation. nih.govpnas.org Enzymes such as ATP-citrate lyase (ACLY) and acetyl-CoA synthetase (ACSS2) are found in the nucleus and contribute to this local production, directly linking metabolic pathways to chromatin regulation. nih.govpnas.orgnih.gov The regulation of these enzymes provides another layer of control over gene expression. For example, tumor necrosis factor (TNF) can inhibit the accumulation of acetyl-CoA carboxylase mRNA, an enzyme involved in acetyl-CoA metabolism, thereby influencing gene expression during preadipocyte differentiation. nih.gov
Research Findings:
The level of acetyl-CoA in the nucleocytosol and mitochondria regulates protein acetylation within those compartments. nih.gov
Inactivation of nuclear acetyl-CoA synthesis enzymes leads to rapid histone deacetylation and transcriptional defects. nih.gov
The availability of nuclear acetyl-CoA can regulate gene expression by controlling the levels of histone acetylation at specific genes. nih.gov
Metabolic alterations that affect the chromatin landscape can determine the sensitivity of cells to perturbations in gene expression networks. rupress.org
Analytical Methodologies for Coenzyme a and Acyl Coenzyme a Species
Challenges in Coenzyme A and Acyl-Coenzyme A Analysis
The quantification of Coenzyme A and its various acyl esters from biological matrices is inherently challenging due to several factors. These compounds are often present at very low intracellular concentrations, making detection difficult. nih.govmdpi.com Their chemical structure, particularly the reactive thioester bond in acyl-CoAs, makes them susceptible to degradation. researchgate.net A significant challenge arises from the vast number of different acyl-CoA species, many of which are isomers with identical masses and similar physicochemical properties, complicating their separation and distinct quantification. nih.govnih.gov
Furthermore, the Coenzyme A molecule is highly polar due to its three phosphate (B84403) groups, which results in poor retention and peak shape on standard reversed-phase chromatographic columns. nih.gov Biological samples are complex mixtures, and matrix effects can interfere with accurate quantification. nih.gov Consequently, sample preparation, including the rapid quenching of metabolic activity, is a critical step to ensure that the measured levels reflect the true endogenous state of the acyl-CoA pool. mdpi.com
Chromatographic Techniques for Coenzyme A Compound Separation
Chromatography is the cornerstone of CoA analysis, providing the necessary separation of these complex molecules from biological samples prior to detection.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of CoA and its derivatives. mdpi.com Methods typically employ a reversed-phase C18 column for separation. mdpi.comnih.govresearchgate.net Detection is commonly achieved using a UV detector set to a wavelength of 254 nm or 260 nm, which corresponds to the maximum absorbance of the adenine (B156593) moiety within the CoA structure. nih.govresearchgate.net This approach allows for the simultaneous determination of CoA, acetyl-CoA, and other short-chain acyl-CoAs in a single analytical run. mdpi.comnih.gov While robust, HPLC with UV detection can be limited by its sensitivity compared to mass spectrometry-based methods, with limits of detection typically falling within the picomole range. researchgate.netmdpi.com
Below is a table summarizing typical conditions for HPLC analysis of Coenzyme A species.
| Parameter | Condition | Source(s) |
| Column | Reversed-Phase C18 | mdpi.comnih.govresearchgate.net |
| Mobile Phase | Aqueous phosphate or pyrophosphate buffer with an organic modifier (e.g., methanol, acetonitrile) | mdpi.comnih.govresearchgate.net |
| Detection | UV Absorbance at 254 nm or 260 nm | nih.govresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | mdpi.comresearchgate.net |
| Column Temp. | 30 °C | mdpi.com |
This table presents a generalized summary of common HPLC parameters. Specific applications may utilize different conditions based on the sample matrix and target analytes.
To overcome the challenges of retaining highly polar molecules like CoA on standard reverse-phase columns, Ion-Pairing Reverse-Phase HPLC (IP-RP-HPLC) is employed. nih.govbitesizebio.com This technique involves the addition of an ion-pairing reagent, such as a long-chain alkylamine (e.g., tetrabutylammonium), to the mobile phase. bitesizebio.comlcms.cz The hydrophobic portion of the reagent adsorbs to the C18 stationary phase, while its charged headgroup is exposed. This effectively creates a charged surface that can interact with the negatively charged phosphate groups of the CoA molecule, thereby increasing its retention and improving chromatographic separation. nih.gov The pH of the mobile phase is a critical parameter in this method, as it influences the charge states of both the analytes and the ion-pairing agent. bitesizebio.com IP-RP-HPLC is particularly effective for resolving complex mixtures of nucleotides and their derivatives. bitesizebio.comnih.gov
Gas Chromatography (GC) is not a suitable method for the direct analysis of intact Coenzyme A or its acyl derivatives. The large size, low volatility, and thermal instability of these molecules prevent them from being analyzed directly by GC. Indirect analysis is possible but requires chemical derivatization. This typically involves the hydrolysis of the thioester bond to release the acyl group as a free fatty acid, which is then converted into a more volatile ester form for GC analysis. This approach is therefore limited to quantifying the acyl portion of the molecule, not the intact acyl-CoA.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of CoA compounds, making it the gold standard for quantitative metabolomics.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and sensitive technique for the detection and quantification of Coenzyme A and acyl-CoA species. mdpi.comcreative-proteomics.com This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS detection. mdpi.comnih.gov LC-MS/MS can measure a broad spectrum of acyl-CoAs, from short-chain to long-chain species, within a single experiment. researchgate.net It provides absolute quantification and can differentiate between isomers by their unique fragmentation patterns (MS/MS spectra). nih.govcreative-proteomics.com The sensitivity of LC-MS/MS allows for the detection of very low-abundance species, with detection limits often reaching the femtomole (10⁻¹⁵ mole) or even attomole (10⁻¹⁸ mole) range. royalsocietypublishing.org
The following table provides a comparison of the typical limits of detection for different analytical methods.
| Analytical Method | Typical Limit of Detection (LOD) | Source(s) |
| HPLC-UV | ~5-10 pmol | researchgate.netmdpi.com |
| LC-MS/MS | ~0.2-40 fmol | royalsocietypublishing.org |
This table illustrates the significant increase in sensitivity achieved by using mass spectrometry for detection compared to standard UV-based methods.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) has become an indispensable tool for the analysis of CoA and its thioesters. nih.gov This technique is often coupled with liquid chromatography (LC) for the separation of different acyl-CoA species prior to detection. High-resolution mass spectrometers, such as Orbitrap instruments, enable the precise mass determination of analytes, which facilitates their identification in complex biological matrices. nih.gov
A key fragmentation pattern for acyl-CoAs in ESI-MS is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which results in a characteristic fragment ion that can be used for selective detection. nih.gov Methods have been developed that utilize high-resolution full scan spectra for the detection of molecular ions and data-dependent MS/MS experiments for the structural elucidation of unknown acyl-CoAs. nih.gov The sensitivity of these methods allows for the detection of acyl-CoAs present at highly variable abundances in biological samples. nih.gov
Quadrupole Time-of-Flight (QTOF) Spectrometry
Quadrupole Time-of-Flight (QTOF) mass spectrometry is another powerful high-resolution mass spectrometry technique employed for the analysis of acyl-CoAs. nih.gov Similar to other HRMS instruments, QTOF analyzers provide accurate mass measurements, which are crucial for the confident identification of compounds. nih.govcreative-proteomics.com
LC-MS/MS methods using QTOF instruments have been developed for the precise concentration measurement of CoA derivatives such as Acetyl-CoA, Malonyl-CoA, and Palmitoyl-CoA. creative-proteomics.com These methods offer high sensitivity and specificity, allowing for the quantification of a broad range of acyl-CoA species in various biological samples. nih.govescholarship.org The combination of liquid chromatography for separation and QTOF for high-resolution mass analysis provides a robust platform for metabolomic studies focusing on CoA metabolism. creative-proteomics.com
Stable Isotope Labeling Approaches
Stable isotope labeling is a gold standard for the quantitative analysis of metabolites by mass spectrometry, as it allows for the use of ideal internal standards. nih.govnih.gov For Coenzyme A and its derivatives, the lack of commercially available, broadly applicable isotopically labeled standards has historically been a limitation. To overcome this, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) have been adapted. nih.gov
In the SILEC approach, a stable isotope-labeled precursor of CoA, such as [¹³C₃, ¹⁵N₁]-pantothenate (a form of Vitamin B5), is introduced into cell culture media. nih.gov The cells incorporate this labeled precursor into the biosynthesis of CoA and its various thioesters. nih.gov This results in the generation of a suite of stable isotope-labeled internal standards that are chemically identical to their endogenous counterparts but differ in mass. nih.govmdpi.com These labeled standards can then be extracted and used to accurately quantify the corresponding unlabeled analytes in biological samples, correcting for variations in sample preparation and ionization efficiency in the mass spectrometer. nih.gov This approach has been successfully applied to murine hepatocytes and yeast cells. nih.gov
| Labeling Approach | Description | Key Advantage |
| SILEC | Cells are cultured in media containing a stable isotope-labeled precursor of CoA (e.g., labeled pantothenate). | Generates a suite of ideal internal standards for accurate MS-based quantification. nih.gov |
| SILAC Adaptation | Similar principle to SILEC, adapted from protein labeling techniques. | Overcomes the lack of commercially available labeled CoA standards. |
Spectrophotometric and Fluorimetric Assays for Coenzyme A Quantification
Spectrophotometric and fluorimetric assays offer accessible and often high-throughput methods for the quantification of Coenzyme A, particularly for total CoA or specific, abundant species like acetyl-CoA. mdpi.comnih.gov These assays are typically based on enzymatic reactions that produce a colored or fluorescent product. abcam.com
In a common enzymatic assay for CoA, the reaction proceeds in two steps. First, Acyl-CoA synthetase catalyzes the formation of Acyl-CoA from CoA. Subsequently, Acyl-CoA oxidase acts on the Acyl-CoA to produce hydrogen peroxide (H₂O₂). abcam.comassaygenie.com This H₂O₂ then reacts with a probe to generate a product that can be measured colorimetrically (e.g., at 570 nm) or fluorimetrically (e.g., with excitation at 535 nm and emission at 587 nm). abcam.com
Fluorimetric assays are generally more sensitive than spectrophotometric ones. assaygenie.comabcam.com For instance, some fluorimetric kits can detect as little as 4 picomoles of CoA in a 100 µL assay volume (40 nM). abcam.comaatbio.com These assays can be performed in microplate formats, making them suitable for screening large numbers of samples. aatbio.comnih.gov However, it is important to note that these assays may be susceptible to interference from other compounds in the biological extract, and results should ideally be validated by an independent method. mdpi.com
| Assay Type | Principle | Detection Wavelength (Example) | Detection Limit (Example) |
| Spectrophotometric | Enzymatic reaction produces a colored product. abcam.com | 570 nm abcam.com | 5 - 1000 µM assaygenie.com |
| Fluorimetric | Enzymatic reaction produces a fluorescent product. abcam.com | Ex/Em = 535/587 nm abcam.com | 40 nM (4 pmol/well) abcam.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Coenzyme A Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for the direct quantification of Coenzyme A and its derivatives in biological extracts. mdpi.com A significant advantage of NMR is that it allows for the simultaneous measurement of multiple metabolites in a single, non-destructive experiment without the need for chromatographic separation or chemical derivatization. nih.govnih.gov
Using a simple one-dimensional (1D) ¹H NMR experiment, it is possible to identify and quantify CoA, acetyl-CoA, and even the recently identified endogenous metabolite, coenzyme A glutathione (B108866) disulfide (CoA-S-S-G), in tissue extracts. nih.govnih.govacs.org The identification of these compounds is achieved by comparing the NMR spectra of the extracts to those of authentic standards and utilizing spectral databases. nih.govacs.org Two-dimensional (2D) NMR experiments can be used for further confirmation of the molecular structures. nih.gov
Research has shown that while acetyl-CoA levels remain stable in tissue extracts over time, CoA is more labile and can oxidize. nih.govacs.org However, degassing the sample with helium can prevent this oxidation. nih.govacs.org NMR has been successfully applied to measure the absolute concentrations of these CoA species in various mouse tissues, including the heart, kidney, liver, and brain. nih.govnih.gov
Sample Preparation and Extraction Protocols for Coenzyme A Compounds from Biological Samples
The preparation and extraction of Coenzyme A compounds from biological samples is a critical step that significantly influences the accuracy and reliability of subsequent analyses. The goal is to efficiently extract the analytes, prevent their degradation, and remove interfering substances like proteins. nih.gov
A common approach for unesterified CoA and short-chain acyl-CoAs involves acid deproteinization of the sample. This is typically done using ice-cold perchloric acid (PCA), trichloroacetic acid (TCA), or 5-sulfosalicylic acid (SSA). nih.gov The resulting acid-soluble supernatant, which contains the short-chain acyl-CoAs, can then be directly analyzed or further processed. For long-chain acyl-CoAs, which are found in the acid-insoluble fraction, extraction protocols often involve organic solvents and partitioning steps to separate them from other lipids.
Solid-phase extraction (SPE) is frequently used to clean up and concentrate the extracts before analysis by LC-MS/MS. nih.govacs.org However, some methods have been developed that bypass the need for SPE, simplifying the workflow. nih.govescholarship.org The stability of the extracted compounds is a key consideration; for example, CoA and short-chain acyl-CoAs in 5% SSA are reported to be stable for at least 12 hours at 4°C and for 55 days at -80°C.
| Extraction Method | Target Analytes | Key Features |
| Acid Deproteinization (PCA, TCA, SSA) | Unesterified CoA and short-chain acyl-CoAs. | Removes proteins and precipitates long-chain acyl-CoAs. |
| Organic Solvent Extraction | Long-chain acyl-CoAs. | Separates hydrophobic acyl-CoAs from other lipids. |
| Online Solid-Phase Extraction (SPE)-LC/MS/MS | Comprehensive acyl-CoA profile. nih.gov | A robust, three-step sample preparation followed by direct injection. acs.orgnih.gov |
Validation and Performance Evaluation of Analytical Methods
The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results for Coenzyme A and its derivatives. nih.gov A validated method provides confidence that it is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net
For instance, a comprehensive online SPE-LC/MS/MS method for the quantification of a wide range of acyl-CoAs in biological tissues has been validated. acs.orgnih.gov This method demonstrated excellent accuracy (between 87% and 107%) and precision (between 0.1% and 12.8%) in mouse skeletal muscle. acs.orgnih.gov The lower limit of quantification for all investigated compounds was well below their estimated physiological levels. nih.gov
Method comparison studies are also valuable for performance evaluation. A study comparing HPLC, LC-MS/MS, NMR, fluorimetric, and spectrophotometric techniques for quantifying acyl-CoAs in rat liver found that while all methods generally agreed on the direction of changes under ischemic conditions, there were differences in their quantitative results and data variability. mdpi.comnih.gov LC-MS/MS provided the broadest coverage of acyl-CoA species and the lowest detection limits. mdpi.com Such evaluations help researchers choose the most appropriate analytical technique based on the specific research question and available resources.
| Validation Parameter | Description |
| Accuracy | The closeness of the measured value to the true value. nih.govmdpi.com |
| Precision | The degree of agreement among a series of measurements. nih.govmdpi.com |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected but not necessarily quantified. rsc.org |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. rsc.org |
Applications of Analytical Methods in Metabolic Profiling and Flux Analysis
The accurate and sensitive measurement of Coenzyme A (CoA) and its various acyl-CoA derivatives is fundamental to understanding cellular metabolism. These analytical methods are pivotal in the fields of metabolic profiling, which provides a static snapshot of metabolite levels, and metabolic flux analysis, which quantifies the dynamic rates of metabolic pathways. creative-proteomics.comwikipedia.org The application of these techniques has provided profound insights into cellular physiology, disease pathogenesis, and the metabolic response to environmental or genetic perturbations. creative-proteomics.comnih.gov
Metabolic Profiling and Pathway Elucidation
Metabolic profiling of acyl-CoAs allows for a comprehensive overview of the metabolic state within specific cellular compartments or entire tissues. creative-proteomics.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying a wide array of acyl-CoA species simultaneously. mdpi.comresearchgate.net This snapshot is crucial for elucidating metabolic pathways and pinpointing key regulatory points within the network. creative-proteomics.com For example, by analyzing the acyl-CoA pool, researchers can gain insights into the activity of major metabolic processes such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid β-oxidation. nih.gov
A study on Mycobacterium smegmatis used ion-pairing reverse-phase HPLC coupled with high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS) to profile the acyl-CoA landscape. This analysis revealed significant differences in acyl-CoA levels when the bacteria were treated with fatty acid synthase inhibitors, demonstrating the method's power in monitoring cellular responses to external stimuli. nih.gov
Disease Biomarker Discovery
Alterations in the metabolism of acyl-CoAs are closely linked to a variety of metabolic diseases, including obesity, diabetes, fatty acid oxidation disorders, and cancer. creative-proteomics.com Consequently, profiling acyl-CoA species in biological samples offers a promising avenue for discovering novel disease biomarkers. creative-proteomics.comnih.gov By comparing the acyl-CoA profiles of healthy individuals with those from diseased states, researchers can identify specific metabolic signatures that reflect the dysregulation of underlying pathways. creative-proteomics.com These biomarkers have potential applications in early disease detection, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. creative-proteomics.com
Research using a high-resolution metabolomics method to profile acyl-CoAs in mice fed a high-fat diet revealed widespread remodeling of metabolism. This approach identified significant changes in over 50 targeted metabolites and more than 1,000 untargeted features, showcasing the potential to discover biomarkers related to nutritional stress and metabolic disease. nih.govnih.gov
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. wikipedia.orgnih.gov It provides a dynamic view of cellular metabolism that complements the static picture from metabolic profiling. nih.gov The analysis of CoA and acyl-CoA species is integral to MFA, particularly when using stable isotope tracers like ¹³C. nih.govnih.gov
In ¹³C-MFA, cells are cultured with a substrate labeled with ¹³C, such as [U-¹³C] glucose. nih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediates, including acetyl-CoA and other acyl-CoAs. nih.gov Analytical methods, primarily LC-MS/MS, are then used to measure the mass isotopomer distribution of these CoA derivatives. mdpi.comnih.gov This information is fed into computational models to calculate the flux through different metabolic pathways. nih.govyoutube.com MFA is instrumental in identifying metabolic bottlenecks, predicting cellular responses to genetic modifications, and guiding metabolic engineering efforts for the production of biochemicals. wikipedia.orgnih.gov
For instance, MFA can elucidate the flux distribution around the acetyl-CoA node, a critical precursor for synthesizing a vast range of compounds, including fatty acids, amino acids, and polyketides. nih.gov By quantifying these fluxes, researchers can devise strategies to redirect metabolic flow towards a desired product. youtube.com
Detailed Research Findings
The application of these analytical methods has yielded specific and quantifiable data across various biological systems.
In a study investigating the effects of ischemia on rat liver, a combination of HPLC and LC-MS/MS was used to quantify changes in short-chain acyl-CoA levels. The results showed that while mild ischemia had little effect on acetyl-CoA, it did reduce succinyl-CoA levels and increase the levels of some acyl-CoAs upstream of the TCA cycle. mdpi.comnih.gov More advanced ischemia led to a significant reduction in acetyl-CoA. mdpi.comnih.gov
| Acyl-CoA Species | Condition | Relative Concentration Change |
|---|---|---|
| Acetyl-CoA | Mild Ischemia (1-2 min) | Slight, non-significant decrease |
| Acetyl-CoA | Advanced Ischemia (5-6 min) | Significant decrease |
| Succinyl-CoA | Mild Ischemia (1-2 min) | Significant decrease |
| Acyl-CoAs upstream of TCA cycle | Mild Ischemia (1-2 min) | Increase |
Another study profiled the acyl-CoA changes in Mycobacterium smegmatis after treatment with the inhibitors cerulenin (B1668410) and isoniazid. Cerulenin treatment led to a predictable depletion of medium and long-chain acyl-CoAs and an increase in malonyl-CoA. nih.gov Isoniazid treatment resulted in unexpectedly low levels of C₂₄ acyl-CoAs. nih.gov
| Treatment | Observed Effect on Acyl-CoA Profile |
|---|---|
| Cerulenin | Depletion of medium and long-chain acyl-CoAs; Increase in malonyl-CoA. |
| Isoniazid | Unexpectedly low levels of C₂₄ acyl-CoAs. |
These examples highlight how the precise analysis of CoA and acyl-CoA species provides critical data for understanding metabolic responses to pathological conditions and chemical perturbations.
Synthetic and Chemo Enzymatic Approaches for Coenzyme a and Analogues
Chemical Synthesis of Coenzyme A and its Derivatives
The total chemical synthesis of Coenzyme A is a complex undertaking due to the molecule's intricate structure, which includes a pantetheine (B1680023) moiety, a pyrophosphate bridge, and an adenosine-3'-phosphate-5'-diphosphate unit. The first total synthesis was reported in 1959 by Moffatt and Khorana. acs.org Key challenges in this multi-step process included the regioselective phosphorylation of the 3'-hydroxyl group of the ribose sugar and the formation of the high-energy pyrophosphate linkage. acs.org The synthesis involved coupling an activated phosphomorpholidate derivative of 2',3'-cyclic ADP with phosphopantetheine. acs.org
Chemo-Enzymatic Synthesis of Coenzyme A
Chemo-enzymatic synthesis combines the advantages of chemical reactions and biological catalysis to create more efficient and sustainable routes to Coenzyme A. These methods often utilize enzymes to perform specific, challenging transformations with high selectivity and yield, while chemical steps may be used for the synthesis of precursors or for initial modifications.
In Vitro Reconstruction of Biosynthetic Pathways
A powerful chemo-enzymatic strategy involves the in vitro reconstruction of the natural CoA biosynthetic pathway. acs.orgresearchgate.net In most organisms, CoA is synthesized from D-pantothenate (vitamin B5) through a series of five enzymatic steps catalyzed by pantothenate kinase (PanK), phosphopantothenoylcysteine synthetase (PPCS), phosphopantothenoylcysteine decarboxylase (PPCDC), phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK). researchgate.netacs.orgresearchgate.net
By isolating and combining the purified recombinant enzymes of this pathway, researchers can produce CoA in a controlled, cell-free environment. researchgate.net This approach avoids the complexities of in vivo production, such as feedback inhibition and competing metabolic pathways, which can limit CoA accumulation in living cells. acs.orgnih.gov For instance, the entire human CoA biosynthetic pathway has been successfully reconstituted in vitro using a mixture of purified recombinant enzymes. researchgate.net A shorter, three-step pathway starting from the intermediate pantetheine can also be utilized, bypassing the PPCS and PPCDC-catalyzed reactions. acs.org
One recent study demonstrated a one-pot chemo-enzymatic cascade for CoA synthesis from pantethine. This process used a chemical reduction step to form pantetheine, followed by a three-enzyme cascade (PanK, PPAT, and DPCK) to convert pantetheine to CoA, achieving a complete conversion within 2 hours. acs.org
Utilization of Recombinant Enzymes (e.g., Thermophilic Enzymes)
The use of recombinant enzymes is central to chemo-enzymatic CoA synthesis. Overexpression of the required biosynthetic enzymes, often in hosts like Escherichia coli, provides a plentiful source of highly active catalysts. researchgate.netacs.org A significant advancement in this area is the use of enzymes from thermophilic organisms. nih.govasm.orgasm.org
Thermophilic enzymes offer several advantages for in vitro metabolic engineering. Their inherent stability at high temperatures simplifies the purification process, as heat treatment can be used to denature and remove most of the host cell's native proteins. asm.org This reduces the time and cost associated with enzyme preparation.
A key challenge in CoA biosynthesis is the feedback inhibition of pantothenate kinase (PanK) by CoA itself. nih.govasm.org However, some bacteria possess a type III PanK that is generally insensitive to CoA inhibition. nih.govasm.orgnih.gov Researchers have successfully utilized a CoA-insensitive type III PanK from the thermophilic bacterium Thermus thermophilus to construct an in vitro CoA production pathway that is not limited by feedback inhibition. nih.govasm.org This approach, combined with the use of other thermophilic enzymes, demonstrates a robust strategy for high-titer CoA production. nih.govasm.orgasm.org
Coenzyme A Recycling Systems in Biomanufacturing
In many biocatalytic processes that utilize CoA, the cofactor is consumed and converted to its thioester derivatives, such as acetyl-CoA. Given the high cost of CoA, efficient recycling systems are crucial for the economic viability of these processes. nih.govacs.org These systems regenerate free CoA from its acylated forms, allowing it to participate in multiple catalytic cycles.
One common enzyme used for CoA recycling is phosphotransacetylase (PTAC), which converts acetyl-CoA to acetyl phosphate (B84403), releasing free CoA. nih.govsemanticscholar.org This is particularly important in bacterial microcompartments (BMCs), which are proteinaceous organelles that encapsulate specific metabolic pathways. nih.govsemanticscholar.org Within these compartments, dedicated cofactor recycling systems are essential to maintain the necessary pools of cofactors like CoA and NAD+. nih.govsemanticscholar.org
Design of Experiments (DOE) in In Vitro Coenzyme A Production
To optimize the production of Coenzyme A in in vitro systems, a systematic approach is needed to determine the ideal conditions, particularly the concentrations of the various enzymes involved. Design of Experiments (DOE) is a statistical methodology that allows for the simultaneous variation of multiple factors to identify their optimal levels and interactions. nih.govnih.govresearchgate.netmt.com
In the context of in vitro CoA production using thermophilic enzymes, a DOE approach was employed to rationally determine the optimal enzyme loading ratio. nih.govnih.gov This statistical method helped to evaluate the impact of each enzyme's concentration on CoA production, leading to an educated optimization of the system. nih.gov By using DOE, researchers were able to maximize the CoA production rate, achieving a concentration of 0.94 mM CoA from 2 mM of the precursor D-pantetheine. nih.govasm.org This demonstrates the power of DOE in rationally engineering and optimizing complex biological systems in vitro.
Synthesis of Coenzyme A Analogues
The synthesis of Coenzyme A analogues is a critical area of research, providing invaluable tools for studying the mechanisms of CoA-dependent enzymes and for developing enzyme inhibitors with potential therapeutic applications. acs.orgresearchgate.netacs.orgrsc.org These analogues are typically designed with specific modifications to the natural CoA structure to probe enzyme-substrate interactions or to block enzymatic reactions.
A variety of strategies have been developed for synthesizing CoA analogues, including both chemical and chemo-enzymatic methods. researchgate.netacs.org Chemo-enzymatic approaches are often preferred as they can be more robust and tolerant of diverse chemical modifications. acs.org A common strategy involves the chemical synthesis of a modified pantothenic acid or pantetheine derivative, which is then enzymatically converted to the corresponding CoA analogue using the enzymes of the CoA biosynthetic pathway. acs.orgrsc.org
For example, researchers have successfully used a combination of pantothenate kinase, phosphopantetheine adenylyltransferase, and dephosphoCoA kinase in vitro to generate a variety of CoA analogues from chemically synthesized pantothenic acid derivatives. acs.org This method has been shown to be tolerant of a number of modifications. acs.org Another approach involves the one-step transamidation of CoA itself, catalyzed by boric acid in water, to rapidly generate analogues. acs.org
The table below showcases a selection of synthesized Coenzyme A analogues and their respective synthetic methodologies.
| Coenzyme A Analogue | Synthetic Method | Key Enzymes/Reagents | Reference |
| Ethyldethia-CoA | Chemo-enzymatic | SaCoaA, EcCoaD, EcCoaE, Pentylamine | rsc.org |
| Thiophosphate Analogs of CoA | Enzymatic | E. coli PanK, PPAT, DPCK | nih.gov |
| Various CoA Derivatives | Chemo-enzymatic | Pantothenate kinase, Phosphopantetheine adenylyltransferase, DephosphoCoA kinase | acs.org |
| Acrylyl-CoA | Chemo-enzymatic (ECF-mediated coupling) | Ethyl chloroformate (ECF) | ethz.ch |
| Crotonyl-CoA | Chemo-enzymatic (ECF-mediated coupling) | Ethyl chloroformate (ECF) | ethz.ch |
| Octenoyl-CoA | Chemo-enzymatic (ECF-mediated coupling) | Ethyl chloroformate (ECF) | ethz.ch |
Strategies for Generating Unnatural Coenzyme A Analogues
The synthesis of unnatural Coenzyme A analogues is essential for creating molecular probes to investigate the mechanisms of CoA-utilizing enzymes. acs.orgresearchgate.net Due to the sensitivity of Coenzyme A to acid and high temperatures, creating unnatural analogues directly from the parent molecule is often challenging, with the exception of desulfurized CoA. acs.org A predominant and robust strategy involves a chemo-enzymatic approach where chemically synthesized pantetheine or pantothenic acid derivatives are converted into the corresponding CoA analogues. acs.orgnih.govresearchgate.net
This multi-step enzymatic conversion is typically accomplished using three key enzymes from the CoA biosynthetic pathway, often sourced from Escherichia coli and overexpressed as tagged proteins for easy purification: nih.govresearchgate.net
Pantothenate Kinase (PanK or CoaA): Catalyzes the initial phosphorylation of the pantothenate derivative. acs.orgnih.govnih.gov
Phosphopantetheine Adenylyltransferase (PPAT or CoaD): Transfers an AMP moiety from ATP to the 4'-phosphopantetheine (B1211885) intermediate. acs.orgnih.govnih.gov
Dephospho-CoA Kinase (DPCK or CoaE): Catalyzes the final phosphorylation at the 3'-hydroxyl group of the ribose to yield the final CoA analogue. acs.orgnih.gov
This chemo-enzymatic method has proven tolerant to a wide variety of modifications on the pantothenic acid precursor, allowing for the generation of a diverse library of CoA analogues. nih.govresearchgate.net An alternative "top-down" approach involves the synthesis of a CoA thioester synthon which can then be modified, for instance, through aminolysis, to produce different analogues from a common precursor. rsc.org
Table 1: Key Enzymes in the Chemo-Enzymatic Synthesis of CoA Analogues
| Enzyme | Gene Name (E. coli) | Function | Reference |
| Pantothenate Kinase | coaA (or panK) | Phosphorylates pantothenate/pantetheine derivatives. | acs.orgnih.govnih.gov |
| Phosphopantetheine Adenylyltransferase | coaD (or PPAT) | Adenylylates the 4'-phospho intermediate. | acs.orgnih.govnih.gov |
| Dephospho-CoA Kinase | coaE (or DPCK) | Phosphorylates dephospho-CoA to form CoA. | acs.orgnih.gov |
Transamidation Reactions for Analog Synthesis
A notably efficient and direct method for synthesizing CoA analogues is through transamidation. acs.orgacs.orgnih.gov This strategy allows for the one-step conversion of Coenzyme A itself into various analogues under mild, aqueous conditions, which is advantageous given the molecule's general sensitivity. acs.orgethz.ch
The reaction is often catalyzed by boric acid in water, representing a green chemistry approach. acs.orgnih.gov This method facilitates the displacement of the native thiol-containing cysteamine (B1669678) moiety with a range of other amines. acs.org The process is believed to proceed via an N to S acyl migration, which activates the amide bond for nucleophilic attack by an external amine, leading to the formation of the new amide linkage in the CoA analogue. acs.org This approach provides rapid access to a variety of analogues useful for studying enzymes, particularly those involved in fatty acid, polyketide, and nonribosomal peptide synthesis. acs.orgacs.orgnih.gov
Incorporation of Reporter Moieties
To visualize and track the interactions of Coenzyme A in biological systems, analogues are often synthesized with reporter moieties. These can include fluorescent labels, affinity tags, or other probes that allow for detection and isolation. acs.orggoogle.comcore.ac.uk A flexible chemo-enzymatic strategy enables the covalent attachment of virtually any amine-terminated reporter to a carrier protein. acs.org
The process typically involves:
Chemical synthesis of a pantetheine or pantothenamide derivative that incorporates the desired reporter group. acs.orggoogle.com
Biosynthetic conversion of this labeled precursor into the corresponding CoA analogue using the trio of enzymes: PanK, PPAT, and DPCK. acs.org
Enzymatic transfer of the reporter-labeled phosphopantetheinyl group from the CoA analogue to an acyl carrier protein (ACP) or a fusion protein construct, a reaction catalyzed by a promiscuous phosphopantetheinyltransferase (PPTase). acs.org
This modular approach has been used to create a variety of probes, including profluorescent analogues that become fluorescent upon a specific chemical event, such as cleavage of a bond when interacting with a target enzyme. acs.orgnih.gov
Table 2: Examples of Reporter Moieties Incorporated into CoA Analogues
| Reporter Type | Example | Application | Reference |
| Fluorescent | lin-Benzoadenosine | Profluorescent probe for ribonucleotide reductase. | nih.gov |
| Affinity | Biotin (B1667282) | Isolation of tagged proteins and complexes. | core.ac.uk |
| Photo-reactive | Photoleucine, Photomethionine | Covalent crosslinking to interacting proteins. | wikipedia.org |
Synthesis of Pantetheine Analogues and their Conversion to Coenzyme A Analogues
The synthesis of modified pantetheine derivatives is a cornerstone of the chemo-enzymatic approach to producing CoA analogues. acs.orgresearchgate.net Pantetheine serves as the direct precursor for the final two enzymatic steps in some pathways and can be chemically modified in numerous ways before being subjected to the biosynthetic enzymes. nih.gov
Synthetic routes often start from D-pantolactone and involve modular assembly, allowing for modifications to the cysteamine, β-alanine, or pantoic acid portions of the molecule. researchgate.net For instance, S-benzoyl pantetheine has been synthesized from benzoic acid and pantetheine for subsequent conversion to benzoyl-CoA. google.com Once the pantetheine analogue is prepared, it is typically introduced into a one-pot reaction containing ATP and the three key enzymes (PanK, PPAT, and DPCK) to generate the final CoA analogue. nih.govresearchgate.netresearchgate.net This method has been successfully used to produce a wide range of CoA derivatives, including those with altered acyl groups or where the thioester is replaced by a more stable amide linkage. acs.org
Applications of Coenzyme A Analogues in Biochemical Research
Unnatural Coenzyme A analogues are indispensable tools in biochemical research, providing insights into enzyme mechanisms and complex biosynthetic pathways that would be difficult to obtain otherwise. acs.orgresearchgate.net
Mechanistic Probes for Coenzyme A Ester-Utilizing Enzymes
CoA analogues are widely designed and synthesized to act as mechanistic probes for the approximately 4% of known enzymes that utilize CoA or its thioesters. acs.orgwikipedia.org These unnatural derivatives are crafted for specific interactions, serving as inhibitors, affinity labels, or mimics of reaction intermediates to elucidate enzymatic mechanisms. acs.orgresearchgate.netacs.org
For example, analogues where the reactive thioester group is replaced with a more stable amide bond can act as potent inhibitors by binding to the enzyme's active site without being susceptible to acyl transfer. acs.org Other analogues, such as those containing unsaturated acyl chains like 3-keto-4-pentenoyl CoA, have been used as inactivators for enzymes like carnitine acetyltransferase by acting as affinity labels that form covalent bonds with active site nucleophiles. acs.org By systematically altering different parts of the CoA molecule, researchers can map the specific recognition elements required for enzyme binding and catalysis. researchgate.net These probes are crucial for studying enzymes involved in primary metabolism, such as acetyl-CoA carboxylase, as well as those in natural product biosynthesis. researchgate.net
Studies of Acyl Carrier Proteins (ACP) and Related Synthetases (PKS, FAS, NRPS)
CoA analogues are particularly valuable for investigating the complex machinery of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). acs.orgresearchgate.net These large, multi-domain enzyme complexes utilize an acyl carrier protein (ACP) to shuttle growing substrate chains between different catalytic domains. escholarship.orgnih.gov
CoA analogues are used to load chemically modified substrates onto the ACP, a reaction mediated by phosphopantetheinyl transferases (PPTases). acs.org This allows researchers to:
Trap Intermediates: By using analogues that are poor substrates for downstream enzymes, it is possible to trap and characterize intermediates in the biosynthetic pathway.
Probe Protein-Protein Interactions: Mechanism-based crosslinkers incorporated into the pantetheine arm can be used to capture the transient interactions between the ACP and its partner enzyme domains. nih.gov
Elucidate Domain Function: Introducing modified substrates allows for the detailed study of the specificity and function of individual catalytic domains (e.g., ketoreductases, dehydratases) within the larger synthase complex. escholarship.orgresearchgate.net
This approach has been instrumental in deciphering the assembly-line logic of these megasynthases, which are responsible for producing a vast array of pharmaceutically important natural products. escholarship.orgdtu.dk
Cell-Free Biosynthetic Cascades and Artificial Metabolic Systems
Coenzyme A (CoA), supplied as Coenzyme A trilithium dihydrate, is a pivotal cofactor in the burgeoning field of cell-free synthetic biology, enabling the construction of artificial metabolic systems for the production of valuable chemicals. coenzalabs.com These systems, unconstrained by cell walls and cellular regulations, offer a versatile platform for designing and implementing novel biosynthetic pathways. The core of this approach lies in the strategic use of CoA-dependent enzymes, which can be categorized into three functional modules: activation, modification, and removal. This modularity allows for the assembly of multi-enzyme cascades that transform simple precursor molecules into complex, high-value products.
The initial and critical step in these artificial metabolic pathways is the "activation" module. This involves enzymes that ligate a molecule of interest to Coenzyme A, forming a reactive thioester intermediate. This activation is essential as it prepares the substrate for subsequent enzymatic transformations.
Once activated, the acyl-CoA intermediate enters the "modification" module. This stage comprises a variety of enzymes that catalyze chemical alterations to the acyl group. These modifications can include, but are not limited to, reductions, oxidations, and carbon-carbon bond formations, progressively building the complexity of the molecule.
The final "removal" module consists of enzymes that cleave the Coenzyme A moiety from the modified acyl group, releasing the final product. A key consideration in the design of these cell-free systems is the efficient recycling of the costly Coenzyme A cofactor to ensure the economic viability of the process.
Table 1: Modules of CoA-Dependent Enzyme Reactions in Cell-Free Systems
| Module | Function | Example Enzyme Classes |
| Activation | Ligation of a substrate to Coenzyme A | Acyl-CoA synthetases |
| Modification | Chemical alteration of the acyl-CoA intermediate | Dehydrogenases, Reductases, Enoyl-CoA hydratases |
| Removal | Cleavage of Coenzyme A to release the product | Thioesterases |
The application of these principles has been demonstrated in the in vitro synthesis of various valuable compounds. By combining enzymes from different metabolic pathways and even different organisms, researchers can create artificial cascades that are not found in nature. The use of this compound ensures a stable and reliable source of this essential cofactor for driving these synthetic reactions.
Development of Enzyme Inhibitors
This compound is an indispensable tool in the research and development of enzyme inhibitors, particularly for enzymes involved in fatty acid metabolism. coenzalabs.comsigmaaldrich.com Its central role as a substrate for a multitude of enzymes makes it a critical component in assays designed to screen for and characterize potential inhibitory compounds. sigmaaldrich.com
A prominent area of focus is the development of inhibitors for acetyl-CoA carboxylases (ACCs), which catalyze the first committed step in fatty acid biosynthesis. nih.gov ACCs are recognized as significant therapeutic targets for a range of human diseases, including metabolic syndrome, obesity, and cancer. In vitro assays to identify ACC inhibitors often rely on the presence of acetyl-CoA, for which this compound serves as the precursor. These assays measure the rate of malonyl-CoA production, and a decrease in this rate in the presence of a test compound indicates inhibition of the enzyme. nih.gov
Furthermore, derivatives of Coenzyme A are utilized to understand the mechanism of action of these inhibitors. For instance, some inhibitors compete with acetyl-CoA for binding to the carboxyltransferase (CT) domain of ACC. nih.govnih.gov Studies investigating these competitive inhibitors require precise concentrations of acetyl-CoA, underscoring the need for a high-purity source like this compound.
Table 2: Examples of ACC Inhibitors Studied Using CoA-Dependent Assays
| Inhibitor Class | Target Enzyme | Mechanism of Action |
| Aryloxyphenoxypropionates | Acetyl-CoA Carboxylase (ACC) | Competitive with acetyl-CoA |
| Cyclohexanediones | Acetyl-CoA Carboxylase (ACC) | Competitive with acetyl-CoA |
| N-substituted bipiperidylcarboxamides | Acetyl-CoA Carboxylase (ACC) | Non-competitive with acetyl-CoA |
The study of acyl-CoA thioesterases, enzymes that hydrolyze fatty acyl-CoAs, also benefits from the availability of this compound. nih.gov By providing the means to generate the acyl-CoA substrates, researchers can investigate the activity of these enzymes and screen for compounds that modulate their function. Such modulators could have applications in regulating fatty acid oxidation and trafficking.
Tools for In Vivo and In Vitro Protein Labeling and Proteomic Techniques
This compound is a valuable reagent in the study of post-translational modifications (PTMs), a key area of proteomics. nih.govnih.govresearchgate.netresearchgate.net Specifically, it is instrumental in investigating lysine (B10760008) acylation, a type of PTM where an acyl group is transferred to a lysine residue on a protein. nih.govnih.gov This modification can significantly alter a protein's function, localization, and stability.
Recent research has highlighted the phenomenon of "proximal acylation," where proteins with CoA-binding sites are more susceptible to acylation on lysine residues located near this binding pocket. nih.govnih.gov In vitro studies to investigate this mechanism utilize Coenzyme A and its acylated forms, such as succinyl-CoA. For example, experiments with the mitochondrial protein enoyl-CoA hydratase short chain 1 (ECHS1) have shown that incubation with succinyl-CoA leads to widespread lysine succinylation. nih.gov
Interestingly, the addition of this compound can act as a competitive inhibitor in these in vitro acylation assays. nih.govnih.gov It competes with the acyl-CoA for binding to the protein's CoA-binding site, thereby reducing the extent of lysine acylation. nih.gov This inhibitory effect is more pronounced for lysines closer to the binding pocket, a finding that has been quantified using mass spectrometry. nih.govnih.gov
Table 3: Effect of Coenzyme A on In Vitro Succinylation of ECHS1
| Condition | Observation | Implication |
| Incubation with succinyl-CoA | Increased lysine succinylation | Demonstrates acyl-CoA dependent acylation |
| Co-incubation with succinyl-CoA and excess CoA | Decreased lysine succinylation | CoA acts as a competitive inhibitor |
These proteomic techniques, which often involve the enrichment of modified peptides followed by mass spectrometric analysis, provide detailed insights into the landscape of protein acylation. nih.govnih.govyoutube.com The use of high-purity this compound is crucial for the reliability and reproducibility of these sensitive experiments, helping to elucidate the regulatory roles of lysine acylation in cellular processes.
Coenzyme a in Specialized Metabolic Contexts and Regulatory Networks
Role in Signal Transduction Pathways
Coenzyme A and its thioester derivatives are not merely metabolic intermediates but also key players in signal transduction. nih.govnih.gov The concentration of CoA and its derivatives can be influenced by extracellular signals like hormones and growth factors, which in turn modulates cellular signaling pathways. nih.gov For instance, CoA synthase, a key enzyme in CoA biosynthesis, has been found in signaling complexes with proteins such as ribosomal S6 kinase (S6K) and Src family kinases, suggesting a direct link between CoA metabolism and major signaling cascades that control cell growth and stress responses. nih.gov
One of the most significant ways CoA participates in signal transduction is through protein acylation, a type of post-translational modification (PTM). nih.gov Acetyl-CoA, the most common acyl-CoA, is the sole donor of acetyl groups for the acetylation of proteins, including histones and signaling molecules. nih.gov This acetylation can alter a protein's function by changing its catalytic activity, localization, stability, and interactions with other molecules. nih.gov This mechanism provides a direct link between the metabolic state of the cell (reflected by acetyl-CoA levels) and the regulation of signaling pathways. nih.gov
Furthermore, under conditions of oxidative or metabolic stress, the sulfhydryl group of CoA can form a disulfide bond with cysteine residues on proteins, a process termed protein CoAlation. nih.gov This reversible PTM can affect the activity of metabolic enzymes and signaling molecules, thereby acting as a redox-sensitive regulatory switch. nih.gov
Coenzyme A and Cellular Energetic State Control
The ratio of acetyl-CoA to free CoA is a critical indicator of the cell's energetic state. nih.gov High levels of acetyl-CoA generally signify an energy-replete or "fed" state, while a higher proportion of free CoA suggests an energy-depleted or "fasted" state. nih.gov This ratio directly influences the flow of metabolites through various pathways.
When energy is abundant, acetyl-CoA is directed towards anabolic processes like fatty acid synthesis. numberanalytics.comwikipedia.org Conversely, during periods of low energy, acetyl-CoA is primarily funneled into the citric acid cycle in the mitochondria to generate ATP. nih.govaatbio.com
This control is exerted through the allosteric regulation of key enzymes. For example, high levels of acetyl-CoA can inhibit pyruvate (B1213749) dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA, thus providing negative feedback on its own production. wikipedia.orgkhanacademy.org Conversely, acetyl-CoA allosterically activates pyruvate carboxylase, which replenishes intermediates of the citric acid cycle. wikipedia.org This intricate regulation ensures that cellular energy production is tightly coupled to the cell's metabolic needs. numberanalytics.com
Interplay with Other Cofactors and Metabolic Cycles (e.g., ATP, NAD(P)H)
The function of Coenzyme A is intricately linked with other essential cofactors like adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its reduced form, NADH. The biosynthesis of CoA itself requires ATP. wikipedia.orgnih.gov
The metabolic pathways where CoA is central are also major producers or consumers of ATP and NAD(P)H. For example, the citric acid cycle, which begins with the entry of acetyl-CoA, generates the majority of the cell's ATP through oxidative phosphorylation, a process that relies on the reducing equivalents NADH and FADH2. wikipedia.orgwikipedia.orgwikipedia.org The oxidation of these cofactors is coupled to ATP synthesis. wikipedia.org
The interplay is also evident in the regulation of these pathways. High ratios of ATP to ADP and NADH to NAD+ signal a high-energy state and lead to the inhibition of key enzymes in glycolysis and the citric acid cycle, such as phosphofructokinase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. khanacademy.orgkhanacademy.org This, in turn, affects the utilization of acetyl-CoA. The cellular redox state, reflected by the NAD+/NADH ratio, and the energy charge, indicated by the ATP/ADP ratio, are thus in constant communication with the acetyl-CoA/CoA pool to maintain metabolic homeostasis. nih.govnih.gov
Coenzyme A Homeostasis and its Perturbations
The intracellular concentration of Coenzyme A and its thioester derivatives is tightly regulated through a balance of biosynthesis, degradation, and compartmentalization. nih.govnih.gov This homeostasis is crucial, as disruptions in CoA levels are associated with various pathological conditions. nih.govnih.gov
CoA biosynthesis is a five-step enzymatic pathway that is highly conserved across species. nih.gov The enzymes involved in this pathway can assemble into a complex, and the formation of this complex can be regulated by extracellular stimuli such as serum starvation and oxidative stress. nih.gov For instance, insulin (B600854) and growth factor signaling have been shown to downregulate the assembly of the CoA biosynthetic complex. nih.gov
Perturbations in CoA homeostasis can arise from genetic defects in the biosynthetic enzymes or from external factors like nutrient availability and stress. nih.govnih.gov Such disturbances can lead to a range of diseases, including neurodegenerative disorders, cancer, and cardiomyopathies. nih.gov The ability of cells to dynamically adjust their total intracellular CoA levels is essential for metabolic flexibility, particularly in organs like the liver during the switch between fed and fasted states. nih.gov
Links to Broader Cellular Processes and Pathological Conditions
The influence of Coenzyme A extends beyond central metabolism to fundamental cellular processes, and its dysregulation is implicated in several diseases.
Energy Pathways, Cell Growth, Mitosis
As a cornerstone of energy metabolism, Coenzyme A is fundamentally linked to cell growth and division. nih.govaatbio.com The availability of acetyl-CoA, derived from glucose, fatty acids, and amino acids, fuels the production of ATP required for these energy-intensive processes. wikipedia.orgnih.gov
Moreover, acetyl-CoA serves as the precursor for the synthesis of essential biomolecules, including fatty acids for membrane formation and cholesterol. numberanalytics.comwikipedia.org The post-translational modification of proteins by acetylation, which is dependent on acetyl-CoA, also plays a direct role in regulating cell growth and mitosis. nih.govwikipedia.org Changes in the acetyl-CoA/CoA ratio can influence the progression of the cell cycle. nih.gov
Autophagy and Apoptosis
Recent research has uncovered a critical role for Coenzyme A and its derivatives in the regulation of autophagy and apoptosis, two forms of programmed cell death. nih.govnih.gov Autophagy is a cellular recycling process that removes damaged organelles and proteins, particularly during periods of stress or nutrient deprivation. nih.govnih.gov
Nucleo-cytosolic acetyl-CoA has been identified as a conserved inhibitor of autophagy. nih.gov High levels of acetyl-CoA, indicative of a nutrient-rich state, lead to the hyperacetylation of proteins, which in turn suppresses autophagy. nih.gov Conversely, a decrease in cytosolic acetyl-CoA levels can stimulate autophagy. nih.gov This provides a mechanism for the cell to link its metabolic status to the decision to initiate self-degradation and recycling. nih.gov
Similarly, the balance of CoA and acetyl-CoA has been connected to apoptosis, or programmed cell death. nih.gov The intricate signaling networks that control apoptosis can be influenced by the metabolic state of the cell, in which the acetyl-CoA/CoA ratio is a key indicator. nih.govnih.gov
Redox Regulation and Antioxidant Defense
Coenzyme A (CoA), traditionally known for its central role in metabolism as an acyl group carrier, has been identified as a key player in cellular antioxidant defense. wikipedia.orgfebscongress.org Its function in redox regulation is primarily mediated through a novel post-translational modification known as protein CoAlation, where CoA forms a mixed disulfide bond with a cysteine residue on a protein (Protein-S-SCoA). febscongress.orgnih.gov This process has emerged as a crucial mechanism for protecting proteins from irreversible oxidation under conditions of oxidative or metabolic stress. wikipedia.orgfebscongress.org
The highly reactive thiol group on CoA allows it to participate in diverse biochemical reactions. nih.govportlandpress.com While its role in forming thioesters like acetyl-CoA is well-documented, its function as a low-molecular-weight (LMW) thiol in redox homeostasis has been a more recent discovery. nih.gov Under conditions of cellular stress, which lead to an increase in reactive oxygen species (ROS), protein CoAlation prevents the irreversible oxidation of sensitive cysteine thiols. wikipedia.orgfebscongress.org This reversible modification acts as a protective cap, similar to S-glutathionylation, and is critical for cell survival under stress. wikipedia.org
Research has demonstrated that in both prokaryotic and eukaryotic cells, exposure to oxidative or metabolic stress significantly increases the level of CoAlated proteins. febscongress.org More than 2,200 proteins have been identified as targets for CoAlation, a widespread and reversible post-translational modification. febscongress.org The addition of the bulky CoA molecule can induce significant conformational changes, thereby modulating the activity of the modified proteins. febscongress.org For many enzymes and regulatory proteins, CoAlation of cysteine residues at or near the active site leads to a reversible inhibition of their function. wikipedia.orgfebscongress.org This regulatory mechanism is reversed by a process called deCoAlation, which restores the protein's original activity. wikipedia.org
The significance of CoA as an antioxidant is underscored by its ubiquitous presence and high concentration in all living cells. nih.gov It functions alongside other LMW thiols to maintain a reducing environment within the cell. portlandpress.com Studies in bacteria have shown that while CoA is used for metabolic purposes during normal growth, it acts as a potent antioxidant in response to stress. nih.gov For instance, in Staphylococcus aureus, over 12% of the proteome was found to be CoAlated under diamide-induced stress. nih.gov This highlights CoA's dual function: a central metabolic cofactor under normal conditions and a protective antioxidant during cellular stress. ovid.com
Table 1: Examples of Proteins Regulated by CoAlation and Functional Consequences
| Protein | Organism/Cell Type | Effect of CoAlation | Reference |
|---|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | S. aureus, Mammalian | Inhibition of enzymatic activity; protection of catalytic cysteine from overoxidation. | wikipedia.orgfebscongress.orgnih.gov |
| Peroxiredoxin 5 | Mammalian | Inhibition of catalytic activity. | wikipedia.orgfebscongress.org |
| Metastasis suppressor NME1 | Mammalian | Inhibition of catalytic activity. | wikipedia.orgfebscongress.org |
| Aurora kinase A | Mammalian | Reversible inhibition of function. | febscongress.org |
| AgrA (Transcription factor) | S. aureus | Interference with DNA binding. | febscongress.org |
General Metabolic Disorders and Cellular Stresses
The central role of Coenzyme A and its derivatives, such as acetyl-CoA, in linking carbohydrate, lipid, and protein metabolism means that disruptions in its homeostasis are implicated in a wide range of metabolic disorders and cellular stress responses. nih.govimrpress.comimrpress.com Dysregulation of CoA biosynthesis or the metabolism of its thioester derivatives can have profound effects on cellular function, contributing to the onset and progression of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. ovid.comnih.govnih.gov
Cellular stress, particularly oxidative and metabolic stress, is intrinsically linked to CoA function. wikipedia.org When cells experience stress, CoA's role can shift from primarily anabolic and catabolic functions to antioxidant defense through protein CoAlation. ovid.commedchemexpress.com This response is critical, as unchecked cellular stress can lead to macromolecular damage and cell death. febscongress.org The accumulation of unusual or poorly metabolized acyl-CoA species, which can occur due to xenobiotic exposure or inborn errors of metabolism, is a key mechanism of cellular toxicity. nih.gov This can lead to metabolic dysfunction by inhibiting crucial enzymes, sequestering the available cellular pool of free CoA, or depleting other essential molecules like carnitine. nih.gov
In the context of specific diseases:
Cancer: Cancer cells exhibit altered metabolism, often characterized by increased lipid synthesis and energy demands. nih.govdntb.gov.ua Enzymes that regulate the levels of acetyl-CoA, a primary CoA derivative, are crucial in this context. nih.gov Acetyl-CoA is vital for both ATP generation and as a substrate for the synthesis of fatty acids needed for rapidly dividing cells. imrpress.com
Cardiovascular Disease (CVD): The metabolism of CoA in multiple organs is linked to the progression of CVD. nih.govimrpress.com For example, enzymes involved in fatty acid and cholesterol metabolism that utilize CoA derivatives play a role in the development of these conditions. nih.gov
Neurodegenerative Disorders: Genetic defects in CoA metabolism can impair cellular energy production and increase oxidative stress in neurons, leading to dysfunction and neurodegeneration. imrpress.com Diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN) and COASY Protein-Associated Neurodegeneration (CoPAN) are caused by mutations in the enzymes responsible for CoA biosynthesis. nih.gov Furthermore, cholesterol homeostasis in the brain, a process dependent on CoA, is often disrupted in disorders like Alzheimer's and Parkinson's disease. nih.govimrpress.com
The intricate involvement of CoA in fundamental cellular processes makes its metabolic pathways a critical hub for health and disease. imrpress.comimrpress.com Elucidating these mechanisms provides valuable insights for understanding disease pathology and identifying potential therapeutic targets. nih.gov
Table 2: Coenzyme A Metabolism in Disease and Cellular Stress
| Disease/Condition | Role of Coenzyme A Metabolism | Key Associated Molecules/Enzymes | Reference |
|---|---|---|---|
| Cancer | Supports increased lipid synthesis and energy metabolism in tumor cells. | Acetyl-CoA synthetase 2, ATP citrate (B86180) lyase, Acetyl-CoA carboxylase | nih.govimrpress.com |
| Cardiovascular Disease (CVD) | Influences lipid and ketone metabolism, affecting disease formation and advancement. | Stearoyl-CoA desaturase-1, HMG-CoA synthase 2, HMG-CoA reductase | nih.gov |
| Neurodegenerative Disorders (e.g., PKAN, CoPAN) | Essential for neuronal energy generation, cholesterol homeostasis, and mitigating oxidative stress. Mutations in biosynthetic enzymes cause disease. | PANK1-4, COASY | imrpress.comnih.gov |
| Inherited Organic Acidurias | Accumulation of endogenous acyl-CoA esters leads to metabolic dysfunction and toxicity. | Methylmalonyl-CoA | nih.gov |
| General Cellular Stress | Acts as an antioxidant by forming mixed disulfides with proteins (CoAlation) to protect against oxidative damage. | Reactive Oxygen Species (ROS) | wikipedia.orgfebscongress.orgnih.gov |
Q & A
Q. What are the structural characteristics of coenzyme A trilithium dihydrate, and how do they influence its biochemical activity?
this compound (CAS 18439-24-2) has the molecular formula C21H33Li3N7O16P3S·2H2O and a molecular weight of 821.4 g/mol . Its structure includes a pantothenic acid backbone, a β-mercaptoethylamine group, and a 3'-phosphoadenosine diphosphate moiety, which collectively enable its role as a cofactor in acetyl group transfer. The trilithium salt form enhances water solubility compared to the free acid, facilitating its use in aqueous enzymatic assays. Researchers should validate structural discrepancies (e.g., molecular weight variations in literature) using mass spectrometry or nuclear magnetic resonance (NMR) .
Q. How does the solubility profile of this compound affect its preparation and handling in enzymatic assays?
The trilithium salt is highly soluble in water (50 mg/ml, forming clear solutions), making it suitable for stock solution preparation . However, researchers must avoid prolonged exposure to light or high temperatures (>25°C) to prevent degradation. For assays requiring precise molarity, lyophilized powder should be reconstituted in degassed, cold buffer (pH 7.0–7.5) and filtered through a 0.22 µm membrane to remove particulates .
Q. What is the role of this compound in facilitating acetyl group transfer reactions, and how is this verified experimentally?
As a central cofactor, it donates acetyl groups to substrates in reactions catalyzed by acetyltransferases (e.g., histone acetyltransferases) . Experimental verification involves:
- Enzymatic assays : Coupling with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure free thiol groups released during CoA-SH formation .
- HPLC or LC-MS : Quantifying acetylated products (e.g., acetylated lysine residues) .
Advanced Research Questions
Q. What experimental design considerations are critical when incorporating this compound into enzyme kinetic studies?
- Substrate saturation : Pre-incubate the enzyme with excess CoA to ensure active site saturation .
- Control for lithium ions : Include lithium-free controls (e.g., using sodium salt CoA) to rule out cation-specific inhibition .
- Temperature/pH optimization : Conduct pilot experiments at 25–37°C and pH 7.0–8.0, as deviations can alter CoA’s thioester bond stability .
Q. How can researchers address stability challenges of this compound in long-term biochemical experiments?
- Storage : Store lyophilized powder at -20°C in anhydrous conditions; reconstituted solutions should be aliquoted and frozen at -80°C for ≤6 months .
- Stability monitoring : Use UV spectroscopy (λ = 260 nm) to track nucleotide moiety degradation or HPLC to detect thioester hydrolysis .
Q. What methodologies are recommended for resolving contradictory data in coenzyme A-dependent enzymatic activity measurements?
- Replicate validation : Perform triplicate assays with independent reagent batches to rule out lot-to-lot variability .
- Interference checks : Test for competing reactions (e.g., non-enzymatic acetyl transfer) using heat-inactivated enzyme controls .
- Data normalization : Express activity as µmol/min/mg protein, adjusted for background absorbance .
Q. Which structural analysis techniques are most effective for characterizing this compound in complex biological matrices?
- X-ray crystallography : Resolve CoA’s binding mode in enzyme-CoA complexes using software like PHENIX for structure refinement .
- FT-IR spectroscopy : Identify vibrational bands (e.g., P=O stretches at 1250 cm⁻¹) to confirm phosphate group integrity .
Q. What advanced quantification methods ensure accurate measurement of this compound concentrations in heterogeneous reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
